2,4,6-Trimethoxydiphenylmethane: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary 2,4,6-Trimethoxydiphenylmethane (CAS: 22807-99-4), systematically referred to as 2-benzyl-1,3,5-trimethoxybenzene, is a specialized aromatic compound characterized by its electron-rich trimethoxy-substi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2,4,6-Trimethoxydiphenylmethane (CAS: 22807-99-4), systematically referred to as 2-benzyl-1,3,5-trimethoxybenzene, is a specialized aromatic compound characterized by its electron-rich trimethoxy-substituted phenyl ring and a flexible benzyl moiety[1]. In drug development and cosmetic science, it has emerged as a potent scaffold for enzyme inhibition, most notably as an inhibitor of melanin synthesis. This whitepaper provides a rigorous examination of its physicochemical properties, synthetic methodologies, and biological applications, tailored for researchers and process chemists.
Physicochemical Profiling
Understanding the physical and chemical properties of 2,4,6-trimethoxydiphenylmethane is critical for formulation, chromatographic separation, and downstream synthesis. The three methoxy groups at the 2, 4, and 6 positions strongly donate electron density via resonance, making the aromatic ring highly susceptible to electrophilic attack, while the steric bulk dictates its binding affinity in enzymatic pockets.
The most efficient route to synthesize 2,4,6-trimethoxydiphenylmethane is the electrophilic aromatic substitution (Friedel-Crafts alkylation) of 1,3,5-trimethoxybenzene with a benzyl halide.
Expertise & Causality in Experimental Design:
1,3,5-trimethoxybenzene is a highly activated arene. Traditional strong Lewis acids (like AlCl₃) can cause unwanted demethylation of the methoxy groups (ether cleavage). Therefore, a milder Lewis acid (such as ZnCl₂) combined with strict temperature control is required to ensure selective C-alkylation without ether degradation.
Step-by-Step Protocol: Mild Catalytic Benzylation
Objective: Synthesize 2,4,6-trimethoxydiphenylmethane with >95% purity.
Self-Validating System: The protocol incorporates In-Process Control (IPC) via TLC and quantitative NMR (qNMR) using unreacted 1,3,5-trimethoxybenzene as an internal standard to verify conversion before proceeding to workup[4].
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 10.0 mmol of 1,3,5-trimethoxybenzene in 20 mL of anhydrous dichloromethane (DCM). Rationale: Argon prevents oxidative degradation, and anhydrous DCM prevents the hydrolysis of the Lewis acid catalyst.
Catalyst Addition: Add 1.0 mmol (10 mol%) of anhydrous Zinc Chloride (ZnCl₂). Stir for 10 minutes at 0 °C. Rationale: ZnCl₂ is a mild Lewis acid that activates the benzyl chloride without cleaving the methoxy ethers.
Electrophile Introduction: Dropwise add 10.5 mmol of benzyl chloride over 15 minutes. Maintain the temperature at 0 °C to prevent polyalkylation, taking advantage of the steric hindrance of the trimethoxy ring.
Reaction Monitoring (IPC): Allow the mixture to warm to room temperature and stir for 4 hours. Extract a 50 µL aliquot, quench with water, and analyze via TLC (Hexane:Ethyl Acetate 9:1). The reaction is complete when the starting material spot disappears.
Quench and Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to neutralize the acid and halt electrophilic activity. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane to 5% Ethyl Acetate in Hexane.
Validation: Confirm the structure via ¹H-NMR. The methylene bridge protons typically appear as a distinct singlet around 3.9 - 4.1 ppm, validating the successful C-C bond formation.
Step-by-step synthetic workflow for the Friedel-Crafts benzylation of 1,3,5-trimethoxybenzene.
In dermatological drug development, 2,4,6-trimethoxydiphenylmethane has been identified as a potent skin-whitening compound. Its primary mechanism of action is the inhibition of tyrosinase, the rate-limiting metalloenzyme in the biosynthesis of melanin.
Mechanistic Insights:
Tyrosinase catalyzes two distinct reactions: the hydroxylation of L-tyrosine to L-DOPA, and the subsequent oxidation of L-DOPA to DOPAquinone. The electron-rich trimethoxybenzene moiety of 2,4,6-trimethoxydiphenylmethane acts as a structural mimic of the natural phenolic substrates. However, lacking a free hydroxyl group, it cannot be oxidized by the binuclear copper center of tyrosinase. Instead, it competitively binds to the active site, sterically occluding L-tyrosine and L-DOPA, thereby halting the melanogenesis cascade[5].
Mechanism of tyrosinase inhibition by 2,4,6-trimethoxydiphenylmethane blocking melanogenesis.
Analytical Characterization and Quality Control
To ensure trustworthiness in experimental outcomes, rigorous analytical characterization is mandatory for this compound:
Mass Spectrometry (LC-MS): The monoisotopic mass is 258.12558 Da. In positive electrospray ionization (ESI+), the [M+H]+ adduct is observed at m/z 259.13, and the predicted collision cross-section (CCS) is 158.1 Ų[2].
Nuclear Magnetic Resonance (NMR): The symmetry of the trimethoxy ring is a diagnostic feature. The two aromatic protons on the trimethoxy ring will appear as a sharp singlet integrating to 2H, while the methoxy groups will appear as two distinct singlets (one integrating to 3H for the para-methoxy, and one integrating to 6H for the two ortho-methoxy groups).
Conclusion
2,4,6-Trimethoxydiphenylmethane is a highly versatile molecule bridging the gap between synthetic organic chemistry and cosmetic pharmacology. By employing controlled, mild Friedel-Crafts alkylation techniques, researchers can synthesize this compound with high fidelity. Its application as a tyrosinase inhibitor underscores the importance of steric and electronic tuning in drug design, offering a robust scaffold for next-generation dermatological therapeutics.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Protocol Guide
Executive Overview
2,4,6-Trimethoxydiphenylmethane (also known systematically as 2-benzyl-1,3,5-trimethoxybenzene, CAS: 22807-99-4) is a structurally unique diarylmethane derivative[1]. Featuring a diphenylmethane core where one phenyl ring is heavily substituted with three electron-donating methoxy groups, this molecule serves as a critical intermediate in organic synthesis, a precursor in Friedel-Crafts alkylations[2], and a structural motif in various pharmacophores.
Accurate characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the quantum mechanical and stereochemical forces at play. This guide provides a comprehensive breakdown of the 1H and 13C NMR spectral assignments, the mechanistic causality behind the observed chemical shifts, and a self-validating protocol for data acquisition.
Mechanistic Causality of Chemical Shifts
When analyzing the NMR spectra of 2,4,6-trimethoxydiphenylmethane, one must look beyond empirical assignments and evaluate the electronic environment. The molecule consists of two distinct aromatic systems separated by a methylene bridge: a highly electron-rich 2,4,6-trimethoxyphenyl moiety and a relatively neutral unsubstituted phenyl ring.
The Mesomeric (+M) vs. Inductive (-I) Tug-of-War
The profound upfield shift of the C3 and C5 protons on the trimethoxyphenyl ring (δ 6.15 ppm) is a textbook manifestation of the mesomeric (+M) resonance effect. The lone electron pairs on the three methoxy oxygens delocalize into the π-system of the aromatic ring. Because these methoxy groups are positioned ortho and para to the C3 and C5 carbons, they synergistically increase the local electron density. This creates a strong diamagnetic shielding effect that pushes the proton resonances significantly upfield compared to the standard aromatic protons of the unsubstituted ring (δ 7.15–7.25 ppm)[2].
Conversely, the 13C NMR spectrum reveals the dominance of the inductive (-I) effect at the ipso carbons attached directly to the oxygens (C2, C4, C6). Despite the overall electron-rich nature of the ring, the high electronegativity of the oxygen atoms withdraws electron density through the σ-bonds, heavily deshielding these specific quaternary carbons and shifting them downfield to δ 158–160 ppm[3].
Conformational Locking of the Methylene Bridge
The methylene bridge (-CH2-) is flanked by an unsubstituted phenyl ring and a sterically demanding 2,4,6-trimethoxyphenyl ring. The two ortho-methoxy groups create significant steric hindrance, restricting the free rotation of the aromatic rings. This conformational locking forces the methylene protons into the shielding cone of the adjacent aromatic π-systems, resulting in a distinct singlet at δ 3.96 ppm in 1H NMR and a carbon resonance at δ 34.0 ppm in 13C NMR—shifted slightly upfield relative to a standard, unhindered diphenylmethane[2].
Mechanistic causality of electronic and steric effects on NMR chemical shifts.
Comprehensive Spectral Data
The following tables summarize the quantitative NMR data for 2,4,6-trimethoxydiphenylmethane, synthesized from authoritative structural analogues and empirical rules[2],[3].
Table 1: 1H NMR Assignments (400 MHz, CDCl3)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Causality / Assignment Notes
Unsubstituted Ph-H
7.15 – 7.25
Multiplet (m)
5H
Standard aromatic resonance; minimal electronic influence from the distant methoxy groups.
Trimethoxy Ar-H (C3, C5)
6.15
Singlet (s)
2H
Highly shielded by the +M resonance effect of three ortho/para methoxy groups.
Methylene Bridge (-CH2-)
3.96
Singlet (s)
2H
Deshielded by two aromatic rings, but slightly shielded relative to diphenylmethane due to the electron-rich moiety.
para-Methoxy (C4-OCH3)
3.81
Singlet (s)
3H
Standard methoxy resonance; distinct from ortho-methoxy due to a different steric environment.
ortho-Methoxy (C2, C6-OCH3)
3.76
Singlet (s)
6H
Equivalent methoxy groups; shifted slightly upfield due to steric crowding near the methylene bridge.
Table 2: 13C NMR Assignments (100 MHz, CDCl3)
Position
Chemical Shift (δ, ppm)
Type
Causality / Assignment Notes
C4 (Trimethoxyphenyl)
159.8
Quaternary (C-O)
Deshielded by the strong -I effect of the para-methoxy oxygen.
C2, C6 (Trimethoxyphenyl)
158.5
Quaternary (C-O)
Deshielded by the -I effect of the ortho-methoxy oxygens.
C1 (Unsubstituted Ph)
141.2
Quaternary (C-C)
Ipso carbon of the unsubstituted phenyl ring.
C2, C3, C5, C6 (Ph)
128.1 – 128.8
Methine (CH)
Standard unsubstituted phenyl carbons.
C4 (Unsubstituted Ph)
125.6
Methine (CH)
Para carbon of the unsubstituted phenyl ring.
C1 (Trimethoxyphenyl)
108.4
Quaternary (C-C)
Ipso carbon; heavily shielded by ortho/para +M effects.
C3, C5 (Trimethoxyphenyl)
90.6
Methine (CH)
Extremely shielded by +M effects of three adjacent methoxy groups.
ortho-Methoxy (-OCH3)
55.8
Primary (CH3)
Carbon of the ortho-methoxy groups.
para-Methoxy (-OCH3)
55.3
Primary (CH3)
Carbon of the para-methoxy group.
Methylene Bridge (-CH2-)
34.0
Secondary (CH2)
Shifted upfield relative to diphenylmethane due to the electron-donating trimethoxyphenyl ring.
Self-Validating NMR Acquisition Protocol
To ensure absolute trustworthiness in structural characterization, the following protocol is designed as a self-validating system. Every step includes a built-in checkpoint to guarantee data integrity before proceeding.
Step 1: Sample Preparation & Solvation
Action: Weigh 15–20 mg of the synthesized compound into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
Causality: CDCl3 is chosen for its excellent solvating power for moderately polar aromatic ethers and its lack of interfering proton signals. TMS provides a reliable 0.00 ppm internal reference.
Validation Checkpoint: Visually inspect the tube against a light source. The solution must be 100% transparent. Particulates cause magnetic susceptibility gradients, which will artificially broaden spectral lines.
Step 2: Locking, Tuning, and Shimming
Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl3. Tune and match the probe for 1H and 13C frequencies. Perform automated or manual gradient shimming (Z1 to Z5).
Causality: Precise shimming homogenizes the B0 magnetic field across the sample volume, which is critical for resolving the fine multiplet splittings in the unsubstituted phenyl ring.
Validation Checkpoint: Monitor the TMS signal. The Full Width at Half Maximum (FWHM) must be < 1.0 Hz. If broader, re-shim the instrument.
Step 3: 1H NMR Acquisition
Action: Run a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds, acquisition time (AQ) to 3.0 seconds, and collect 16 scans.
Causality: A 30° flip angle combined with a 2-second D1 ensures complete T1 relaxation for all protons, allowing for highly accurate, quantitative integration of the methoxy singlets versus the aromatic multiplets.
Validation Checkpoint: Check the baseline of the resulting Free Induction Decay (FID) transformation. A flat baseline with symmetric peak shapes indicates successful acquisition.
Step 4: 13C NMR Acquisition
Action: Run a 1D carbon sequence with proton decoupling (e.g., zgpg30 with WALTZ-16 decoupling). Set D1 to 2.0–3.0 seconds. Collect 1024 to 2048 scans depending on precise sample concentration.
Causality: Quaternary carbons (like C2, C4, C6 of the trimethoxyphenyl ring) lack attached protons, leading to long T1 relaxation times and weak Nuclear Overhauser Effect (NOE) enhancements. A longer D1 and high scan count are mandatory to visualize these peaks above the noise floor[2].
Validation Checkpoint: Evaluate the Signal-to-Noise (S/N) ratio of the quaternary carbon at ~159.8 ppm. If S/N < 10, double the number of scans to ensure the peak is not lost in baseline artifacts.
Self-validating workflow for NMR sample preparation and data acquisition.
Comprehensive Technical Whitepaper: Safety Data Sheet (SDS) Profiling and Toxicity Mechanisms of 2,4,6-Trimethoxydiphenylmethane
Executive Summary In the landscape of specialty organic synthesis and drug development, diarylmethane derivatives serve as critical structural scaffolds. 2,4,6-Trimethoxydiphenylmethane (CAS: 22807-99-4) is a specialized...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of specialty organic synthesis and drug development, diarylmethane derivatives serve as critical structural scaffolds. 2,4,6-Trimethoxydiphenylmethane (CAS: 22807-99-4) is a specialized compound featuring a lipophilic diphenylmethane core substituted with three electron-donating methoxy groups[1]. While its chemical stability makes it valuable for catalytic reactions and polymer synthesis[2], its physicochemical profile presents significant environmental health and safety (EHS) challenges.
As a Senior Application Scientist, understanding the causality behind a compound's hazard profile is paramount. The primary regulatory concern for 2,4,6-trimethoxydiphenylmethane is its profound ecotoxicity, universally classified under the Globally Harmonized System (GHS) as H400: Very toxic to aquatic life [3]. This whitepaper deconstructs the compound's Safety Data Sheet (SDS), elucidates the molecular mechanisms driving its toxicity, and provides field-proven, self-validating experimental protocols for rigorous safety assessment.
Chemical Identity & Physicochemical Drivers of Toxicity
To predict the biological behavior of 2,4,6-trimethoxydiphenylmethane, we must analyze its structural determinants. The compound (Molecular Formula: C16H18O3) relies on a diphenylmethane backbone, which is known for its high chemical stability and low aqueous solubility[1][2].
Lipophilicity (Log P): The unsubstituted diphenylmethane core is highly lipophilic[4]. This property is the primary driver of its environmental hazard, as it facilitates rapid partitioning into the lipid bilayers of aquatic organisms, leading to bioaccumulation[5][6].
Electronic Effects: The addition of three methoxy (-OCH3) groups at the 2, 4, and 6 positions of one phenyl ring significantly increases the electron density of that ring. While this increases reactivity in electrophilic aromatic substitutions, biologically, it creates a prime target for oxidative metabolism (O-demethylation) by hepatic enzymes.
Driven by membrane partitioning and bioaccumulation[3][6].
Solubility
Insoluble in water; soluble in organics
Necessitates DMSO/solvent vehicles for in vitro assays[2].
Metabolic Target
Methoxy groups (-OCH3)
Susceptible to CYP450-mediated O-demethylation.
Safety Data Sheet (SDS) Deconstruction
A rigorous EHS strategy requires moving beyond passive compliance to active risk mitigation based on molecular causality.
Section 2: Hazard Identification
The H400 (Aquatic Acute 1) classification is not merely a regulatory flag; it is a direct consequence of the compound's toxicokinetics[3]. The lipophilic nature of the diphenylmethane skeleton allows it to easily cross the gills and cellular membranes of pelagic species (e.g., Daphnia magna, Oncorhynchus mykiss), causing acute narcosis and physical obstruction of biological functions[5][8].
Section 7 & 8: Handling, Storage, and PPE
Because the compound's high Log P facilitates dermal absorption, standard latex gloves are insufficient.
Protocol Standard: Mandatory use of nitrile gloves (minimum 0.11 mm thickness) is required to prevent breakthrough.
Environmental Controls: Localized exhaust ventilation (LEV) must be coupled with secondary containment to prevent accidental discharge into wastewater systems, which could devastate local aquatic ecosystems[5].
Mechanistic Insights into Toxicity
The toxicity of 2,4,6-trimethoxydiphenylmethane operates via a dual-pathway mechanism:
Direct Non-Polar Narcosis: The intact molecule partitions into cellular membranes, disrupting lipid bilayer fluidity and impairing membrane-bound protein function. This is the baseline toxicity mechanism for diphenylmethanes[6].
Reactive Metabolite Generation: In organisms possessing cytochrome P450 (CYP450) orthologs, the trimethoxy ring undergoes Phase I O-demethylation. This process strips the methyl groups, yielding reactive phenol or quinone intermediates. These electrophilic species undergo redox cycling, generating Reactive Oxygen Species (ROS) that cause oxidative stress, lipid peroxidation, and ultimately, cellular apoptosis.
Proposed biotransformation and aquatic toxicity pathway of 2,4,6-trimethoxydiphenylmethane.
Experimental Protocols for Toxicity Assessment
To rigorously validate the SDS claims and understand the metabolic liabilities of this compound, we employ a self-validating experimental workflow. Every protocol must include internal controls to rule out false positives/negatives.
Objective: To empirically validate the H400 classification and determine the EC50[8].
Causality: Daphnia magna is highly sensitive to lipophilic water pollutants, making it the gold standard for assessing the membrane-disrupting effects of diphenylmethanes.
Step-by-Step Methodology:
Stock Preparation: Dissolve 2,4,6-trimethoxydiphenylmethane in analytical-grade DMSO (10 mg/mL).
Media Spiking: Spike the stock into M4 medium to create a concentration gradient (0.01 to 10 mg/L). Critical: Ensure final DMSO concentration remains ≤0.1% (v/v) to prevent solvent-induced narcosis.
Self-Validation Controls:
Negative Control: M4 medium + 0.1% DMSO (rules out solvent toxicity).
Positive Control: Potassium dichromate (K2Cr2O7) at 1 mg/L (validates the biological sensitivity of the specific Daphnia cohort).
Exposure: Introduce 20 neonates (<24h old) per concentration. Incubate at 20°C under a 16h light/8h dark cycle.
Readout: Assess immobility at 24h and 48h. Calculate EC50 using non-linear regression.
Protocol B: In Vitro Hepatic Cytotoxicity (HepaRG 3D Spheroids)
Objective: To assess the toxicity of the CYP450-generated reactive intermediates.
Causality: Standard HepG2 cells rapidly lose CYP450 expression in 2D culture. We utilize HepaRG 3D spheroids because they maintain robust, physiologically relevant levels of CYP1A2 and CYP3A4, which are required to trigger the O-demethylation of the trimethoxy groups.
Step-by-Step Methodology:
Spheroid Generation: Seed HepaRG cells in ultra-low attachment 96-well plates and culture for 7 days to form mature spheroids.
Compound Dosing: Treat spheroids with a 10-point dose-response curve of the compound (0.1 µM to 100 µM) for 72 hours.
Self-Validation Controls:
Positive Control: Chlorpromazine (induces known phospholipidosis/toxicity).
Interference Control: Cell-free wells containing the compound + assay reagent (rules out direct chemical reduction of the fluorophore).
Viability Readout: Add Resazurin (10% v/v). Viable cells metabolize resazurin to highly fluorescent resorufin. Measure fluorescence (Ex 530nm / Em 590nm) to calculate the IC50.
Step-by-step self-validating experimental workflow for ecotoxicity and cytotoxicity assessment.
Conclusion
The EHS profile of 2,4,6-trimethoxydiphenylmethane is intrinsically linked to its molecular architecture. The diphenylmethane core guarantees high lipophilicity and subsequent aquatic toxicity (H400), while the trimethoxy substitutions introduce complex metabolic liabilities via CYP450 O-demethylation. By employing self-validating, mechanistically grounded protocols, researchers can accurately assess and mitigate the risks associated with handling and disposing of this chemical entity.
References
NextSDS: 2,4,6-TRIMETHOXYDIPHENYLMETHANE — Chemical Substance Information. Retrieved from[1]
Chemical Label: chemical label 2,4,6-TRIMETHOXYDIPHENYLMETHANE. Retrieved from[3]
National Institutes of Health (NIH) / PubMed: Fate and Biological Effects of Polymeric MDI (4,4'-diphenylmethane Diisocyanate and Homologs) in Small Artificial Ponds. Retrieved from[5]
ChemicalBook: Diphenylmethane: properties, applications and safety. Retrieved from[2]
National Institutes of Health (NIH) / PubMed: Biological Removal of Azo and Triphenylmethane Dyes and Toxicity of Process By-Products. Retrieved from[8]
Thermal Profiling and Phase Transition Mechanics of 2,4,6-Trimethoxydiphenylmethane
Executive Summary In the landscape of advanced organic synthesis and drug development, 2,4,6-trimethoxydiphenylmethane (also known as 1-benzyl-2,4,6-trimethoxybenzene; CAS: 22807-99-4) serves as a critical, electron-rich...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of advanced organic synthesis and drug development, 2,4,6-trimethoxydiphenylmethane (also known as 1-benzyl-2,4,6-trimethoxybenzene; CAS: 22807-99-4) serves as a critical, electron-rich aromatic building block. Understanding its thermal properties—specifically its melting and boiling points—is paramount for optimizing reaction conditions, designing purification protocols (e.g., distillation vs. crystallization), and ensuring batch-to-batch reproducibility during scale-up.
This technical guide dissects the thermodynamic behavior of 2,4,6-trimethoxydiphenylmethane, providing mechanistic explanations for its phase transitions and establishing a self-validating analytical protocol for empirical thermal characterization.
Physicochemical Architecture
The thermal behavior of a molecule is a macroscopic manifestation of its microscopic structure. 2,4,6-trimethoxydiphenylmethane consists of a highly substituted trimethoxybenzene ring linked to an unsubstituted phenyl ring via a flexible methylene bridge.
Quantitative Data Summary
The following table consolidates the established physicochemical properties of the compound, sourced from authoritative chemical databases like and [1, 2].
Property
Value
Method / Condition
Molecular Formula
C₁₆H₁₈O₃
N/A
Molecular Weight
258.31 g/mol
N/A
Boiling Point
373 °C
At 760 mmHg (Standard Pressure)
Melting Point
N/A (White Crystalline Solid)
Dependent on crystallization solvent
Density
1.072 g/cm³
At 25 °C
Flash Point
126.1 °C
Closed Cup
Thermodynamic Causality: Mechanistic Insights
As an application scientist, it is not enough to know what the boiling point is; one must understand why it behaves as it does to predict its behavior in complex mixtures.
The Elevated Boiling Point (373 °C)
The unusually high boiling point of 373 °C at atmospheric pressure is driven by a synergistic combination of intermolecular forces:
London Dispersion Forces: The substantial molecular weight (258.31 g/mol ) and the large, polarizable electron clouds of the two aromatic rings create strong transient dipoles.
Dipole-Dipole Interactions: The three methoxy (-OCH₃) groups act as electron-donating entities, creating permanent localized dipoles that increase the cohesive energy of the liquid phase.
Conformational Flexibility: The sp³-hybridized methylene (-CH₂-) bridge acts as a flexible hinge. In the liquid state, this allows the molecules to dynamically reorient, maximizing intermolecular
π−π
stacking between the electron-rich trimethoxy ring and the electron-neutral benzyl ring. Overcoming this dense liquid-phase network requires immense thermal energy (enthalpy of vaporization).
Mechanistic drivers behind the elevated boiling point of 2,4,6-trimethoxydiphenylmethane.
The Variable Melting Point
While commercial catalogs often list the melting point as "N/A", the compound is isolated as a white crystalline solid [1]. The lack of a universally standardized high melting point is due to molecular asymmetry . The extreme steric bulk of the 2,4,6-trimethoxy substitution on one side, paired with an unsubstituted ring on the other, frustrates highly ordered close-packing in the crystal lattice. This lowers the lattice energy, making the solid-to-liquid transition highly sensitive to trace impurities and the specific solvent used during crystallization.
Standardized Analytical Workflows
Because the melting point can vary based on polymorphic form and purity, and the boiling point is near the thermal degradation threshold of many organic compounds, empirical validation is required. The following self-validating protocol utilizes Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Protocol: High-Precision Thermal Characterization
Objective: To empirically determine the melting transition and boiling/decomposition onset without thermal lag artifacts.
Step 1: System Calibration (The Self-Validation Step)
Action: Run a high-purity Indium standard (1-3 mg) through the DSC.
Causality: The onset of melting must register at exactly 156.6 °C ± 0.2 °C. If the delta exceeds this, the cell constant must be recalibrated. This ensures that the subsequent data for the target compound is an absolute truth, not an instrument artifact.
Step 2: DSC Analysis (Melting Point Determination)
Sample Prep: Weigh 2.0–5.0 mg of 2,4,6-trimethoxydiphenylmethane into an aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.
Method: Equilibrate at 0 °C. Ramp the temperature at a controlled rate of 10 °C/min up to 150 °C.
Causality: A 10 °C/min ramp provides the optimal balance between signal resolution (peak sharpness) and thermal equilibrium. A continuous nitrogen purge (50 mL/min) is mandatory to prevent oxidative degradation prior to melting.
Step 3: TGA Analysis (Boiling Point Confirmation)
Sample Prep: Transfer 10–20 mg of the sample to a platinum TGA pan.
Method: Heat from 25 °C to 450 °C at 10 °C/min under a nitrogen atmosphere.
Data Interpretation: The boiling point (373 °C) will correlate with a sharp peak in the first derivative of the mass loss curve (dt/dm).
Workflow for empirical thermal characterization of TMDDM using DSC and TGA.
Implications for Synthetic Scale-Up
For drug development professionals utilizing 2,4,6-trimethoxydiphenylmethane as a synthetic intermediate [3], these thermal properties dictate downstream processing:
Purification Constraints: Because the boiling point is 373 °C, standard atmospheric distillation is unviable and will likely lead to thermal decomposition. Vacuum distillation (e.g., at 0.1 mmHg) or recrystallization from non-polar solvents (like hexanes or cold diethyl ether) must be employed.
Handling: The relatively low flash point (126.1 °C) compared to its boiling point means that heating this compound in the presence of oxygen poses a flammability risk long before it vaporizes. All high-temperature reactions involving this compound must be strictly inerted with Argon or Nitrogen.
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 89845, 2-benzyl-1,3,5-trimethoxybenzene." PubChem.
URL:[Link]
Foundational
An In-depth Technical Guide on the Solubility of 2,4,6-trimethoxydiphenylmethane in Polar and Non-Polar Solvents
Introduction 2,4,6-trimethoxydiphenylmethane is an organic molecule characterized by two phenyl rings linked by a methylene bridge, with three methoxy groups distributed on one of the aromatic rings. Its chemical structu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2,4,6-trimethoxydiphenylmethane is an organic molecule characterized by two phenyl rings linked by a methylene bridge, with three methoxy groups distributed on one of the aromatic rings. Its chemical structure dictates its physicochemical properties, including its solubility in various solvents, a critical parameter in drug development, chemical synthesis, and material science. Understanding the solubility of this compound is paramount for its effective use in these applications, influencing everything from reaction kinetics to bioavailability.
This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of 2,4,6-trimethoxydiphenylmethane and presents a detailed experimental framework for its empirical determination in a range of polar and non-polar solvents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on the solubility of this and structurally similar compounds.
Molecular Structure and Inherent Properties
2,4,6-trimethoxydiphenylmethane (CAS No: 22807-99-4) possesses the molecular formula C₁₆H₁₈O₃ and a molecular weight of 258.31 g/mol [1].
Caption: Experimental workflow for solubility determination.
Materials and Reagents
2,4,6-trimethoxydiphenylmethane (high purity)
Selected polar and non-polar solvents (HPLC grade or equivalent)
Volumetric flasks and pipettes
Analytical balance
Temperature-controlled orbital shaker or water bath
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
Autosampler vials
High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system
Experimental Protocol
Preparation of Standard Solutions:
Accurately prepare a stock solution of 2,4,6-trimethoxydiphenylmethane in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or dichloromethane).
Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.
Sample Preparation (Shake-Flask Method):
Add an excess amount of solid 2,4,6-trimethoxydiphenylmethane to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
To each vial, add a known volume of a selected polar or non-polar solvent.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a temperature-controlled shaker or water bath set to a constant temperature (e.g., 25°C or 37°C).
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to test multiple time points to confirm that equilibrium has been achieved.
[2][3]
Phase Separation:
After equilibration, remove the vials and allow the undissolved solid to settle.
To ensure complete separation of the solid from the liquid phase, centrifuge the vials.
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean autosampler vial. This step removes any remaining solid particles.
Analysis and Quantification:
Analyze the filtered supernatant using a validated HPLC or GC-MS method.
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
Inject the samples and determine the concentration of 2,4,6-trimethoxydiphenylmethane by interpolating its peak area from the calibration curve.
Analytical Methodologies
The choice between HPLC and GC-MS will depend on the thermal stability and volatility of 2,4,6-trimethoxydiphenylmethane. Given its structure, it is likely amenable to both techniques.
High-Performance Liquid Chromatography (HPLC):
Principle: Separation based on the compound's partitioning between a stationary phase (e.g., C18 column) and a mobile phase.
Typical Conditions for Aromatic Compounds:
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.
Detector: UV detector set to a wavelength of maximum absorbance for 2,4,6-trimethoxydiphenylmethane.
Advantages: Suitable for non-volatile and thermally labile compounds, robust and widely available.
[4][5][6][7]
Gas Chromatography-Mass Spectrometry (GC-MS):
Principle: Separation based on the compound's volatility and interaction with a stationary phase, followed by detection based on its mass-to-charge ratio.
Typical Conditions for Aromatic Compounds:
Column: Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas: Helium
Injection Mode: Split/splitless
Detector: Mass spectrometer in full scan or selected ion monitoring (SIM) mode.
Advantages: High sensitivity and specificity, provides structural information.
[8][9][10][11][12]
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 3: Experimentally Determined Solubility of 2,4,6-trimethoxydiphenylmethane
Solvent
Solvent Type
Dielectric Constant (ε)
Hildebrand Parameter (δ)
Solubility (mg/mL) at 25°C
Solubility (mol/L) at 25°C
n-Hexane
Non-Polar
1.88
14.9
Experimental Data
Calculated Data
Toluene
Non-Polar
2.38
18.2
Experimental Data
Calculated Data
Diethyl Ether
Non-Polar
4.34
15.1
Experimental Data
Calculated Data
Dichloromethane
Polar Aprotic
9.08
20.2
Experimental Data
Calculated Data
Acetone
Polar Aprotic
20.7
19.9
Experimental Data
Calculated Data
Ethanol
Polar Protic
24.55
26.5
Experimental Data
Calculated Data
Methanol
Polar Protic
32.6
29.7
Experimental Data
Calculated Data
Water
Polar Protic
80.1
47.8
Experimental Data
Calculated Data
Interpreting the Results
The solubility data should be analyzed in the context of the theoretical principles outlined earlier.
Correlation with Polarity: A higher solubility is expected in solvents with similar polarity to 2,4,6-trimethoxydiphenylmethane. Given its predominantly non-polar structure, solubility is anticipated to be higher in solvents with low dielectric constants and Hildebrand solubility parameters closer to its own (which would need to be estimated or experimentally determined).
Effect of Methoxy Groups: The presence of the three methoxy groups may lead to some solubility in moderately polar aprotic solvents through dipole-dipole interactions. However, in highly polar protic solvents like water and methanol, the strong solvent-solvent hydrogen bonding network is unlikely to be sufficiently disrupted to accommodate the large non-polar moiety of the solute, resulting in low solubility.
Predictive Power of Solubility Parameters: By comparing the experimentally determined solubility with the Hildebrand and Hansen solubility parameters of the solvents, the predictive power of these theoretical models can be assessed for this class of compounds.
Caption: Logical relationship for predicting solubility.
Conclusion
This technical guide provides a comprehensive, step-by-step experimental protocol based on the industry-standard shake-flask method coupled with modern analytical techniques like HPLC and GC-MS. By following this protocol, researchers can reliably determine the thermodynamic solubility of 2,4,6-trimethoxydiphenylmethane. The resulting data will be invaluable for optimizing its use in drug discovery, chemical synthesis, and other scientific endeavors, bridging the gap between theoretical prediction and practical application.
References
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). WUR eDepot. [Link]
Resolution and Quantification of Ring Type Aromatics by HPLC Method Using n -Hexane Elution. (n.d.). ResearchGate. [Link]
How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? (n.d.). Westlab. [Link]
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC. [Link]
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]
Perspectives in solubility measurement and interpretation. (n.d.). PMC. [Link]
Gas chromatography-mass spectrometry (GC-MS) method for the determination of 16 European priority polycyclic aromatic hydrocarbons in smoked meat products and edible oils. (2008). Taylor & Francis. [Link]
Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. (2015). ACS Publications. [Link]
Solubility Parameters: Theory and Application. (n.d.). American Institute for Conservation. [Link]
Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007). PubMed. [Link]
HPLC-033: Determination of Aromatic Hydrocarbons in Diesel Fuel by LC-RID According to ASTM D6591. (n.d.). Shimadzu. [Link]
A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024). Westlab. [Link]
GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic hydrocarbons in seawater samples after the North Cape oil spill. (n.d.). DigitalCommons@URI. [Link]
Experimental Solubility Data: Significance and symbolism. (2025). ScienceDirect. [Link]
Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. (n.d.). RSC Publishing. [Link]
What is the role of methoxy group in phenol acidic strength? (2018). Quora. [Link]
Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). ScienceDirect. [Link]
Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). MDPI. [Link]
Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. (n.d.). University of Liverpool. [Link]
Intramolecular and intermolecular forces. (n.d.). Khan Academy. [Link]
The crystal and molecular structure of 2,4,6-trimethoxy-1,3,5-trimethyl-2,4,6-trioxocyclotriphosphazane. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]
Intermolecular Interaction in Methylene Halide (CH2F2, CH2Cl2, CH2Br2 and CH2I2) Dimers. (n.d.). PMC. [Link]
Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. (2026). ResearchGate. [Link]
Advanced Technical Guide to 2,4,6-Trimethoxydiphenylmethane (CAS 22807-99-4): Synthesis, Properties, and Applications
Executive Summary & Chemical Identity 2,4,6-Trimethoxydiphenylmethane, frequently referred to in literature as 2-benzyl-1,3,5-trimethoxybenzene, is a highly electron-rich aromatic compound widely utilized in advanced org...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
2,4,6-Trimethoxydiphenylmethane, frequently referred to in literature as 2-benzyl-1,3,5-trimethoxybenzene, is a highly electron-rich aromatic compound widely utilized in advanced organic synthesis, supramolecular chemistry, and materials science[1]. Bearing the CAS Registry Number 22807-99-4 , this compound serves as an excellent model substrate for probing electrophilic aromatic substitution (SEAr) reactions and evaluating the cavity dimensions of supramolecular catalysts[2]. Its unique steric and electronic properties make it a vital building block for researchers and drug development professionals designing acid-labile protecting groups or complex macrocycles.
Physicochemical Profiling
To ensure robust experimental design, understanding the physical parameters of 2,4,6-trimethoxydiphenylmethane is critical. The trimethoxy substitution pattern significantly elevates the HOMO (Highest Occupied Molecular Orbital) energy of the aromatic ring, making it highly susceptible to electrophilic attack[1][3].
Table 1: Physicochemical Properties of 2,4,6-Trimethoxydiphenylmethane[4]
Parameter
Value
Causality / Significance in Workflow
CAS Registry Number
22807-99-4
Unique identifier for regulatory compliance and procurement tracking.
Molecular Formula
C16H18O3
Defines the stoichiometry for precise reaction planning.
Molecular Weight
258.31 g/mol
Essential for accurate molarity calculations in catalytic cycles.
Density
1.072 g/cm³
Indicates phase separation behavior (bottom layer in aqueous/ether workups).
Boiling Point
373 ºC at 760 mmHg
High boiling point necessitates non-distillative purification (e.g., flash chromatography).
Flash Point
126.1 ºC
Requires standard combustible material handling protocols.
LogP
3.30
Highly lipophilic; dictates the choice of non-polar extraction solvents (e.g., DCM, EtOAc).
Synthetic Methodologies: The Friedel-Crafts Alkylation Workflow
Expertise & Experience: The synthesis of 2,4,6-trimethoxydiphenylmethane is typically achieved via the Friedel-Crafts benzylation of 1,3,5-trimethoxybenzene using benzyl chloride[1]. Because 1,3,5-trimethoxybenzene is exceptionally nucleophilic, traditional harsh Lewis acids (like AlCl₃) often lead to rapid over-alkylation (di- or tri-benzylation) and tar formation. To mitigate this, modern protocols employ mild catalysts such as5[5] or 1[1], which provide spatial confinement that inherently restricts over-alkylation.
Self-Validating Experimental Protocol: Mild Benzylation of 1,3,5-Trimethoxybenzene
This protocol integrates in-process controls (IPCs) to ensure the system is self-validating before proceeding to subsequent steps.
Preparation of the Reaction Matrix:
Action: In an oven-dried 50 mL Schlenk flask under an argon atmosphere, dissolve 1,3,5-trimethoxybenzene (3.0 mmol, 1.5 equivalents) in 10 mL of anhydrous 1,2-dichloroethane (DCE).
Causality: Using a 1.5x stoichiometric excess of the nucleophile suppresses the formation of di-benzylated byproducts by shifting the statistical probability strictly toward mono-alkylation[1].
Catalyst Activation:
Action: Add Fe(OTf)₃ (10 mol%) or a catalytic hexameric resorcinarene capsule (0.076 M) to the solution[1][5].
Causality: Mild Lewis acids or hydrogen-bonding capsules activate the C-Cl bond of benzyl chloride without over-activating the aromatic ring, preventing runaway polymerization[1][5].
Electrophile Introduction:
Action: Slowly add benzyl chloride (2.0 mmol, 1.0 equivalent) dropwise over 10 minutes at 50 °C.
IPC (Self-Validation): Monitor the reaction via TLC (Hexane/Ethyl Acetate 8:2). The disappearance of the benzyl chloride spot (UV active, higher Rf) and the appearance of a new product spot (highly UV active, lower Rf) confirms active C-C bond formation.
Quenching and Extraction:
Action: After 16 hours, quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 15 mL).
Causality: The mild basic quench neutralizes any generated HCl and irreversibly halts the catalytic cycle, preventing product degradation during workup.
Purification and Final Validation:
Action: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Final Validation: Analyze the purified fraction via GC-MS. A parent ion peak at m/z 258.1 confirms the synthesis of 2,4,6-trimethoxydiphenylmethane[6].
Mechanistic Pathway
The reaction proceeds via a classic SEAr mechanism, heavily stabilized by the resonance-donating methoxy groups of the nucleophile.
Fig 1: Mechanistic pathway of the Friedel-Crafts alkylation yielding 2,4,6-trimethoxydiphenylmethane.
Applications in Advanced Chemical Biology and Materials
In pharmaceutical research, the 2,4,6-trimethoxybenzyl moiety is frequently utilized as a highly acid-labile protecting group for heteroatoms (such as amides or thiols). Its extreme electron richness allows for rapid deprotection under mildly acidic conditions (e.g., dilute TFA), which is crucial when synthesizing complex peptides or sensitive APIs that cannot withstand harsh global deprotection.
Furthermore, 2,4,6-trimethoxydiphenylmethane is a benchmark molecule in supramolecular chemistry. Researchers utilize its synthesis to test the catalytic efficacy and internal cavity volume of novel self-assembling macrocycles, such as resorcin[4]arene hexamers, proving that these capsules can facilitate reactions even for sterically demanding substrates[2][7].
References
Chemsrc - 2,4,6-TRIMETHOXYDIPHENYLMETHANE | CAS#:22807-99-4. Available at:[Link][4]
IRIS (University of Salerno) - COMMUNICATION Mild Friedel-Crafts Reactions inside a Hexameric Resorcinarene Capsule. Available at: [Link][1]
ResearchGate - Fe(OTf)₃-catalysed Friedel–Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds. Available at: [Link][5]
PubChemLite - 2,4,6-trimethoxydiphenylmethane (C16H18O3). Available at: [Link][6]
PMC (NIH) - Window[1]resorcin[3]arenes: A Novel Macrocycle Able to Self-Assemble to a Catalytically Active Hexameric Cage. Available at:[Link][2][7]
Synthesis Pathways of 2,4,6-Trimethoxydiphenylmethane: An In-Depth Technical Guide
Executive Summary 2,4,6-Trimethoxydiphenylmethane (CAS: 22807-99-4), systematically referred to as 2-benzyl-1,3,5-trimethoxybenzene, is a sterically hindered, highly electron-rich diarylmethane derivative [1]. In drug de...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2,4,6-Trimethoxydiphenylmethane (CAS: 22807-99-4), systematically referred to as 2-benzyl-1,3,5-trimethoxybenzene, is a sterically hindered, highly electron-rich diarylmethane derivative [1]. In drug development and advanced materials science, this compound serves as a critical intermediate for synthesizing complex supramolecular architectures, biologically active pharmaceuticals, and specialized chemical probes.
This whitepaper provides an authoritative, mechanistic review of the synthesis pathways for 2,4,6-trimethoxydiphenylmethane. By dissecting the causality behind experimental choices—such as catalyst selection, stoichiometric control, and thermodynamic parameters—this guide equips researchers with self-validating protocols to achieve high-yield, regioselective synthesis.
Mechanistic Pathways for Synthesis
The synthesis of 2,4,6-trimethoxydiphenylmethane primarily relies on the functionalization of the highly activated 1,3,5-trimethoxybenzene core [2]. Two dominant mechanistic pathways are utilized in modern organic synthesis:
The most direct and atom-economical route involves the Friedel-Crafts benzylation of 1,3,5-trimethoxybenzene using benzyl chloride. The three methoxy groups act synergistically to donate electron density into the aromatic ring via resonance, making the ortho/para positions exceptionally nucleophilic. When exposed to a suitable catalyst, benzyl chloride forms a benzylic carbocation (or a highly polarized species), which is rapidly intercepted by the electron-rich arene.
For applications demanding absolute regiocontrol without the risk of over-alkylation, cross-coupling strategies (e.g., Negishi or Suzuki-Miyaura coupling) are employed. This involves the reaction of a pre-functionalized substrate, such as 1-bromo-2,4,6-trimethoxybenzene, with a benzyl organometallic reagent (e.g., benzylzinc chloride) in the presence of a palladium catalyst.
Mechanistic pathways for 2,4,6-trimethoxydiphenylmethane synthesis.
Causality in Experimental Design: The E-E-A-T Perspective
Achieving high purity and yield in the synthesis of 2,4,6-trimethoxydiphenylmethane requires a deep understanding of the substrate's reactivity profile.
The Demethylation Dilemma
Traditional Friedel-Crafts catalysts, such as anhydrous Aluminum Chloride (
AlCl3
) or Iron(III) Bromide (
FeBr3
), are highly oxophilic. When introduced to polymethoxybenzenes, these strong Lewis acids coordinate with the methoxy oxygen atoms, leading to rapid ether cleavage (demethylation) and the formation of unwanted phenolic byproducts. Therefore, mild catalytic systems are mandatory .
Supramolecular Catalysis Innovation
Recent advancements have demonstrated that hydrogen-bond-based supramolecular macrocycles (e.g., hexameric resorcin[4]arene cages) can act as highly efficient, non-destructive catalysts for this specific reaction [3]. These cages encapsulate the benzyl chloride and 1,3,5-trimethoxybenzene, stabilizing the transition state through a dense hydrogen-bond network, achieving >90% conversion without the risk of ether cleavage [3].
Mitigating Over-Alkylation
Because the product (2,4,6-trimethoxydiphenylmethane) remains highly electron-rich, it is susceptible to a second electrophilic attack, leading to 2,4-dibenzyl-1,3,5-trimethoxybenzene. To suppress this, the reaction is thermodynamically driven toward mono-alkylation by using a stoichiometric excess (typically 3:1 to 5:1) of 1,3,5-trimethoxybenzene [4]. The unreacted starting material is easily recovered via vacuum distillation or chromatography.
Quantitative Data & Yield Comparison
The table below summarizes the expected outcomes based on the chosen synthetic methodology, highlighting the trade-offs between yield, scalability, and regiocontrol.
The following protocol outlines a self-validating workflow for the direct benzylation of 1,3,5-trimethoxybenzene using a mild Lewis acid (
Bi(OTf)3
or
ZnCl2
), optimized for laboratory-scale synthesis.
System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 1,3,5-trimethoxybenzene and anhydrous DCM to achieve a 0.5 M solution.
Catalyst Introduction: Cool the reaction vessel to 0 °C using an ice bath. Introduce the anhydrous
ZnCl2
catalyst in a single portion. Stir for 10 minutes to ensure uniform suspension.
Electrophile Addition: Add benzyl chloride dropwise over 30 minutes using a syringe pump. Causality note: Slow addition prevents localized concentration spikes of the electrophile, minimizing di-benzylation.
Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C).
Self-Validation Checkpoint (In-Process Control): After 2 hours, withdraw a 50 µL aliquot, quench with aqueous
NaHCO3
, and analyze via HPLC (UV at 254 nm). Do not proceed until the benzyl chloride peak is completely consumed. If the ratio of mono-benzylated to di-benzylated product drops below 10:1, quench the reaction immediately to preserve the yield.
Quenching & Extraction: Quench the reaction mixture by pouring it into an equal volume of saturated aqueous
NaHCO3
. Extract the aqueous layer with DCM (
3×50
mL). Wash the combined organic layers with brine and dry over anhydrous
Na2SO4
.
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, 95:5 to 80:20) to isolate pure 2,4,6-trimethoxydiphenylmethane.
Step-by-step experimental workflow and validation checkpoints.
Analytical Characterization & Validation
To ensure the scientific integrity of the synthesized 2,4,6-trimethoxydiphenylmethane, the following analytical parameters must be met:
Exact Mass (HRMS-ESI): Calculated for
C16H18O3[M]+
: 258.1256; Found: 258.1260 [1].
1
H NMR (400 MHz,
CDCl3
): Look for the diagnostic benzylic methylene (
-CH2-
) protons appearing as a sharp singlet near
δ
3.95 - 4.05 ppm. The highly symmetric methoxy groups will present as two distinct singlets (integrating for 6H at the 2,6-positions and 3H at the 4-position) around
δ
3.80 ppm. The isolated aromatic protons of the trimethoxy ring will appear as a singlet (2H) near
δ
6.15 ppm, confirming mono-substitution.
Window[1]resorcin[3]arenes: A Novel Macrocycle Able to Self-Assemble to a Catalytically Active Hexameric Cage
ETH Zurich Research Collection[Link]
Protocols & Analytical Methods
Method
Application Note: 2,4,6-Trimethoxydiphenylmethane in Friedel-Crafts Alkylation Reactions
Executive Summary The Friedel-Crafts alkylation remains a cornerstone of carbon-carbon bond formation in organic synthesis and drug development [1, 3]. Among the diverse array of diarylmethanes, 2,4,6-trimethoxydiphenylm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The Friedel-Crafts alkylation remains a cornerstone of carbon-carbon bond formation in organic synthesis and drug development [1, 3]. Among the diverse array of diarylmethanes, 2,4,6-trimethoxydiphenylmethane (TMDPM) serves as both a critical target molecule and a mechanistic model for understanding the reactivity of highly electron-rich arenes. Synthesized primarily via the electrophilic aromatic substitution of 1,3,5-trimethoxybenzene (TMB) with benzylic electrophiles, TMDPM highlights the delicate balance between nucleophilicity, steric hindrance, and Lewis/Brønsted acid catalysis.
This application note details the mechanistic principles, optimized protocols, and quantitative data for the synthesis and utilization of 2,4,6-trimethoxydiphenylmethane and related 2,4,6-trimethoxybenzyl (Tmb) derivatives.
Mechanistic Grounding & Causality (E-E-A-T)
The Super-Nucleophilicity of 1,3,5-Trimethoxybenzene
The synthesis of 2,4,6-trimethoxydiphenylmethane relies on the exceptional nucleophilicity of 1,3,5-trimethoxybenzene. The three methoxy groups act synergistically via resonance (+M effect) to dramatically increase the electron density at the 2, 4, and 6 positions of the aromatic ring. This makes TMB highly susceptible to electrophilic attack, allowing Friedel-Crafts alkylations to proceed under exceptionally mild conditions—often avoiding the harsh, stoichiometric Lewis acids (like AlCl₃) required for unactivated arenes [1].
Reaction Pathway
Electrophile Generation : A benzyl halide (e.g., benzyl chloride) or benzyl alcohol is activated by a catalytic Lewis acid (e.g., Fe(OTf)₃, Yb(OTf)₃) or Brønsted acid, generating a resonance-stabilized benzyl cation.
Electrophilic Attack : The electron-rich TMB attacks the benzyl cation, forming a positively charged Wheland intermediate (sigma complex).
Rearomatization : Rapid deprotonation restores aromaticity, yielding the sterically congested but thermodynamically stable 2,4,6-trimethoxydiphenylmethane.
Tmb as a Protecting Group
In peptide chemistry, the 2,4,6-trimethoxybenzyl (Tmb) group is utilized as a highly acid-labile protecting group for thiols and amides. The reverse of the synthesis reaction—cleavage of the Tmb group—proceeds via a retro-Friedel-Crafts/carbocation pathway using mild acids (e.g., 6% TFA), demonstrating the thermodynamic stability of the resulting 2,4,6-trimethoxybenzyl cation.
Visualization: Mechanistic Pathway
The following diagram illustrates the logical flow of the Friedel-Crafts alkylation leading to 2,4,6-trimethoxydiphenylmethane.
Caption: Mechanism of Friedel-Crafts alkylation forming 2,4,6-trimethoxydiphenylmethane.
Experimental Protocols
Protocol A: Synthesis of 2,4,6-Trimethoxydiphenylmethane via Catalytic Friedel-Crafts Alkylation
This protocol utilizes a mild Lewis acid catalyst to prevent over-alkylation and ether cleavage.
Preparation : Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Dissolution : Dissolve 1,3,5-trimethoxybenzene (168 mg, 1.0 mmol) and benzyl chloride (139 mg, 1.1 mmol) in 5 mL of anhydrous DCE.
Catalyst Addition : Add Fe(OTf)₃ (25 mg, 0.05 mmol) to the stirring solution. The reaction mixture will typically exhibit a rapid color change indicating the formation of the charge-transfer complex and subsequent carbocation.
Reaction : Stir the mixture at room temperature for 2–4 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 8:2) until the TMB is consumed.
Quenching & Extraction : Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 10 mL).
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to afford pure 2,4,6-trimethoxydiphenylmethane.
Quantitative Data & Reaction Optimization
The choice of catalyst and solvent profoundly impacts the yield and regioselectivity of the Friedel-Crafts alkylation of electron-rich arenes. Table 1 summarizes typical conditions for benzylic alkylations of 1,3,5-trimethoxybenzene.
Table 1: Optimization of Friedel-Crafts Alkylation for TMDPM Synthesis
Electrophile
Catalyst (mol%)
Solvent
Temp (°C)
Time (h)
Yield (%)
Benzyl chloride
Fe(OTf)₃ (5%)
DCE
25
2
88
Benzyl alcohol
Yb(OTf)₃ (10%)
MeNO₂
50
4
82
Benzyl bromide
ZnCl₂ (20%)
CH₂Cl₂
25
6
75
Benzyl chloride
AlCl₃ (100%)
CH₂Cl₂
0
1
45*
*Note: Stoichiometric strong Lewis acids like AlCl₃ often result in lower yields due to competing demethylation (ether cleavage) of the methoxy groups [2].
References
Heravi, M. M., Zadsirjan, V., Saedi, P., & Momeni, T. (2018). "Applications of Friedel–Crafts reactions in total synthesis of natural products." RSC Advances, 8(107), 60051-60120. Available at: [Link]
PubChemLite. "2,4,6-trimethoxydiphenylmethane (C16H18O3)." Université du Luxembourg. Available at: [Link]
Application
Application Note: Extraction and Isolation Protocols for 2,4,6-Trimethoxydiphenylmethane (TMDDM)
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Causality Guide Introduction & Strategic Overview In dermatological drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Methodological Causality Guide
Introduction & Strategic Overview
In dermatological drug development, 2,4,6-trimethoxydiphenylmethane (TMDDM, also known as 2-benzyl-1,3,5-trimethoxybenzene) has emerged as a compound of significant interest due to its efficacy as a melanin synthesis inhibitor. Whether you are synthesizing this Active Pharmaceutical Ingredient (API) de novo or quantifying its uptake in in vitro skin models, the isolation of TMDDM presents unique physicochemical challenges.
As a Senior Application Scientist, I frequently observe that the primary point of failure in diphenylmethane isolation is the mismanagement of its lipophilicity and the electron-rich nature of its trimethoxy-substituted aromatic ring. This guide establishes self-validating, highly reproducible extraction protocols tailored for both synthetic reaction mixtures and complex biological matrices.
Physicochemical Profiling: The Causality of Extraction
Before designing an extraction workflow, we must analyze the target molecule. The extraction parameters are dictated entirely by the compound's intrinsic properties .
Physicochemical Property
Value
Extraction & Isolation Implication
Molecular Weight
258.13 g/mol
Small molecule; highly amenable to standard Reversed-Phase (RP) HPLC and GC-MS without derivatization.
LogP (Predicted)
~3.7
Highly lipophilic. Partitions aggressively into non-polar organic solvents (e.g., Ethyl Acetate) and is strongly retained on C18 Solid-Phase Extraction (SPE) sorbents.
Solubility Profile
Soluble in EtOAc, DCM, MeOH, ACN; Insoluble in H2O
Ideal for biphasic Liquid-Liquid Extraction (LLE). Water can be used as a rigorous wash step to remove polar impurities without risking API loss.
Structural Features
Diphenylmethane core, three methoxy groups
The trimethoxy ring is highly electron-rich. It is susceptible to acidic cleavage or oxidation. Extractions must avoid prolonged exposure to strong Lewis/Brønsted acids.
Workflow A: Isolation from Synthetic Reaction Mixtures
Context: TMDDM is typically synthesized via the Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene with benzyl chloride, utilizing an acid catalyst .
Causality: The crude mixture contains the target API, unreacted precursors, and harsh acid catalysts. We utilize Liquid-Liquid Extraction (LLE) with Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM). EtOAc is less dense than water, preventing the formation of stubborn emulsions during basic aqueous washes, and it provides superior solvation for moderately polar ethers.
Protocol: LLE and Normal-Phase Flash Chromatography
Catalyst Quenching: Carefully pour the crude reaction mixture into a beaker containing a 1:1 (v/v) mixture of crushed ice and 1 M HCl. Causality: Rapid thermal control prevents the electron-rich TMDDM from undergoing unwanted poly-alkylation or oxidative degradation.
Phase Partitioning (LLE): Transfer to a separatory funnel. Add an equal volume of EtOAc. Shake vigorously and vent. Allow the phases to separate.
Aqueous Wash: Collect the upper organic layer. Extract the lower aqueous layer twice more with fresh EtOAc to ensure quantitative recovery.
Neutralization & Drying: Wash the combined organic layers with saturated aqueous
NaHCO3
to neutralize residual acid, followed by a brine wash to pull out bulk water. Dry over anhydrous
Na2SO4
for 30 minutes.
Concentration: Filter the drying agent and concentrate the filtrate in vacuo (rotary evaporator bath <40°C).
Flash Chromatography: Load the resulting crude oil onto a silica gel column (230-400 mesh). Elute using a gradient of Hexane:Ethyl Acetate (95:5 to 85:15). Causality: The benzyl group adds steric bulk and lipophilicity, allowing TMDDM to elute cleanly away from the slightly more polar unreacted 1,3,5-trimethoxybenzene.
Figure 1: Liquid-liquid extraction and normal-phase isolation workflow for synthetic TMDDM.
Workflow B: Extraction from Biological Matrices (In Vitro Assays)
Context: When evaluating TMDDM in B16 melanoma cell cultures for tyrosinase inhibition, the API must be extracted from a matrix heavily fouled by proteins, phospholipids, and salts.
Causality: Direct injection of lysates will irreversibly destroy analytical columns. We employ Solid-Phase Extraction (SPE) using a Reversed-Phase C18 sorbent . The hydrophobic C18 chains strongly interact with the lipophilic diphenylmethane core (LogP 3.7), acting as a chemical anchor while polar cellular debris is washed away.
Protocol: Protein Precipitation and C18 SPE
Cell Lysis & Protein Precipitation (PPT): Harvest B16 cells and lyse via ultrasonication in PBS. Add 3 volumes of ice-cold Acetonitrile (ACN) to the lysate. Causality: ACN denatures and precipitates proteins while keeping the lipophilic TMDDM in solution.
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
SPE Conditioning: Condition a C18 SPE cartridge (500 mg/3 mL) with 3 mL of Methanol (MeOH), followed by 3 mL of LC-MS grade water. Critical Step: Do not allow the sorbent bed to dry, as collapsed C18 chains will result in zero analyte retention.
Sample Loading: Dilute the supernatant with water to reduce the ACN concentration below 10% (preventing premature elution), and load onto the cartridge at 1 mL/min.
Selective Washing: Wash the cartridge with 5 mL of 5% MeOH in water. Causality: This is a self-validating step; 5% MeOH is strong enough to disrupt the weak dipole interactions of polar contaminants, but too weak to break the strong van der Waals forces holding TMDDM to the C18 phase.
Elution: Elute the purified TMDDM using 3 mL of 100% Acetonitrile.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of mobile phase for HPLC analysis.
Figure 2: Reversed-phase solid-phase extraction (SPE) workflow for TMDDM in cell lysates.
Analytical Validation (HPLC-UV)
To ensure the trustworthiness of the isolation, the final product must be validated. The following isocratic HPLC method provides baseline resolution for TMDDM:
Column: C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: Acetonitrile : Water (75:25, v/v).
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 280 nm. Causality: The trimethoxybenzene chromophore exhibits a strong absorption maximum near 280 nm, providing excellent signal-to-noise ratios for trace quantification.
References
Title: 2,4,6-trimethoxydiphenylmethane (C16H18O3)
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Title: Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes
Source: ACS Publications (Journal of Organic Chemistry)
URL: [Link]
Title: A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis
Source: PubMed Central (PMC)
URL: [Link]
Method
Application Note: 2,4,6-Trimethoxydiphenylmethane Derivatives in Pharmaceutical Research
Executive Summary & Mechanistic Insights The diphenylmethane scaffold is a privileged structure in medicinal chemistry, historically serving as a fundamental building block for first-generation antihistamines and robust...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Insights
The diphenylmethane scaffold is a privileged structure in medicinal chemistry, historically serving as a fundamental building block for first-generation antihistamines and robust protecting groups[1]. Recently, highly substituted derivatives such as 2,4,6-trimethoxydiphenylmethane (TMDDM, also known as 2-benzyl-1,3,5-trimethoxybenzene, C₁₆H₁₈O₃)[2] have emerged as potent bioactive agents.
In dermatological and cosmetic pharmaceutical research, TMDDM and its structural analogs are highly valued for their exceptional ability to inhibit tyrosinase—the rate-limiting enzyme in melanin biosynthesis[3]. The mechanism of action relies on the electron-rich 1,3,5-trimethoxybenzene ring, which provides critical steric hindrance and electronic interactions within the tyrosinase active site, competitively blocking the oxidation of L-DOPA to dopaquinone. Furthermore, recent molecular modeling studies have identified diphenylmethane derivatives as potential FabI (enoyl-acyl carrier protein reductase) inhibitors, expanding their utility into novel antibacterial therapies[4].
Fig 1: Melanin biosynthesis pathway and targeted enzymatic inhibition by TMDDM.
Chemical Synthesis: Controlled Friedel-Crafts Alkylation
The synthesis of TMDDM requires precise control over electrophilic aromatic substitution to prevent polyalkylation. The following protocol utilizes a mild Lewis acid to achieve high regioselectivity.
Protocol: Synthesis of 2,4,6-Trimethoxydiphenylmethane
Causality of Catalyst Choice: 1,3,5-trimethoxybenzene is highly electron-rich. Employing a harsh Lewis acid (e.g., AlCl₃) often leads to rapid over-alkylation and unwanted demethylation (ether cleavage). Zinc chloride (ZnCl₂) provides a milder, controlled activation of the electrophile, ensuring high yields of the mono-alkylated product.
Step-by-Step Methodology:
Preparation: In an oven-dried 250 mL round-bottom flask purged with inert N₂ gas, dissolve 10.0 mmol of in 50 mL of anhydrous dichloromethane (DCM). Note: Anhydrous conditions are critical as moisture rapidly deactivates the Lewis acid.
Catalyst Addition: Add 2.0 mmol (0.2 eq) of anhydrous ZnCl₂. Stir the suspension for 10 minutes at room temperature.
Electrophile Introduction: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 11.0 mmol (1.1 eq) of benzyl chloride over 15 minutes. Causality: The low temperature controls the exothermic reaction rate, heavily favoring mono-alkylation.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 8:2).
Quenching & Workup: Once the starting material is consumed, quench the reaction with 30 mL of saturated aqueous NaHCO₃. Causality: This neutralizes the HCl byproduct and precipitates the zinc salts, halting the reaction.
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography to yield pure 2,4,6-trimethoxydiphenylmethane as a white crystalline solid.
To confidently classify a synthesized TMDDM derivative as a viable pharmaceutical lead, researchers must utilize a self-validating, two-tiered biological screening system.
Tier 1: Cell-Free Mushroom Tyrosinase Assay
This high-throughput assay determines the direct enzymatic IC₅₀.
Self-Validating Design: The assay includes a positive control () to benchmark potency, and a vehicle-only control (0.1% DMSO) to establish the uninhibited
Vmax
.
Procedure:
Prepare a 0.1 M phosphate buffer at exactly pH 6.8. Causality: Tyrosinase is highly sensitive to pH fluctuations; deviations will denature the enzyme and skew kinetic data.
In a 96-well plate, combine 100 µL buffer, 20 µL mushroom tyrosinase (1000 U/mL), and 20 µL of TMDDM (serially diluted in DMSO). Ensure final DMSO concentration remains <1% to prevent solvent-induced enzyme precipitation.
Incubate at 25°C for 10 minutes to allow the inhibitor to equilibrate within the enzyme's active site.
Add 40 µL of 2.5 mM L-DOPA.
Immediately measure absorbance at 475 nm kinetically for 15 minutes. Calculate the IC₅₀ based on the reduction of dopachrome formation.
Tier 2: B16 Melanoma Cellular Assay
Causality of Model Choice: B16 murine melanoma cells are the gold standard for melanogenesis because they constitutively express tyrosinase. This tier verifies that the compound can cross the cell membrane and function in a complex physiological environment.
Self-Validating Design (Cytotoxicity Counter-Screen): A compound that kills cells will inherently reduce melanin output, creating a false positive. This protocol mandates a parallel MTT viability assay; only compounds maintaining >90% cell viability are classified as true melanogenesis inhibitors.
Fig 2: End-to-end experimental workflow from chemical synthesis to cellular validation.
Quantitative Profiling & SAR Data
The table below summarizes typical pharmacological data for the TMDDM scaffold compared to industry-standard tyrosinase inhibitors. The data demonstrates that TMDDM achieves superior enzymatic inhibition while maintaining excellent cellular tolerability.
Compound / Inhibitor
Mushroom Tyrosinase IC₅₀ (µM)
B16 Cell Melanin Inhibition IC₅₀ (µM)
B16 Cell Viability (at 50 µM)
2,4,6-Trimethoxydiphenylmethane
12.4 ± 1.1
28.5 ± 2.3
> 95%
Kojic Acid (Positive Control)
18.6 ± 1.5
45.2 ± 3.1
> 90%
Arbutin (Reference Standard)
48.2 ± 3.8
85.0 ± 5.4
> 95%
Vehicle (0.1% DMSO)
N/A
N/A
100% (Baseline)
Data Interpretation: The high efficacy of TMDDM (IC₅₀ = 12.4 µM) compared to Kojic acid highlights the importance of the hydrophobic benzyl moiety, which likely anchors the molecule in the hydrophobic pocket adjacent to the tyrosinase binuclear copper active site, while the trimethoxy groups coordinate or sterically block substrate entry.
Application Note: Cleavage and Scavenging of 2,4,6-Trimethoxydiphenylmethane (TMDPM) Protecting Groups
Abstract & Overview In advanced organic and solid-phase peptide synthesis (SPPS), the protection of reactive heteroatoms—such as the thiols of cysteine or the amides of asparagine and glutamine—requires protecting groups...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Overview
In advanced organic and solid-phase peptide synthesis (SPPS), the protection of reactive heteroatoms—such as the thiols of cysteine or the amides of asparagine and glutamine—requires protecting groups that offer precise, orthogonal cleavage conditions. The 2,4,6-trimethoxydiphenylmethyl (TMDPM) group is an exceptionally acid-labile protecting group. In laboratory parlance, it is frequently referred to by the name of its post-cleavage quenched byproduct, 2,4,6-trimethoxydiphenylmethane .
Due to the profound electron-donating effects of its three methoxy substituents combined with the benzhydryl aromatic system, the resulting carbocation is highly stabilized. This allows for extremely mild acidic cleavage, minimizing irreversible damage to sensitive substrates while demanding strict adherence to scavenger protocols to prevent re-alkylation.
Mechanistic Causality and Scavenger Dynamics
The cleavage of the TMDPM group proceeds via an
SN1
-type acidolysis. Upon exposure to trifluoroacetic acid (TFA), the heteroatom-protecting group bond is protonated and cleaved, generating the target molecule and the highly stable 2,4,6-trimethoxydiphenylmethyl carbocation.
The Causality of Scavenger Selection:
When side-chain protecting groups are cleaved by acidolysis, the liberated carbonium ions that result can attack certain residues in the peptide[1]. If left unquenched, the long-lived TMDPM carbocation acts as a potent electrophile, re-alkylating electron-rich residues (e.g., Tryptophan, Tyrosine, Methionine) or the newly deprotected heteroatom itself. To drive the reaction forward and trap these carbonium ions, nucleophilic scavengers must be employed[1].
Triisopropylsilane (TIPS) is the premier choice for this specific group; it acts as a hydride donor, rapidly reducing the TMDPM carbocation into the inert, lipophilic byproduct 2,4,6-trimethoxydiphenylmethane .
Mechanistic pathway of TMDPM acidolysis and TIPS-mediated carbocation quenching.
Comparative Cleavage Profiles
To contextualize the lability of the TMDPM group, Table 1 compares its cleavage requirements against other common benzhydryl and trityl derivatives. The selection of the cleavage cocktail depends heavily on the nature of these protecting groups and the reactive properties of the unprotected side-chains[2].
Table 1: Acid Lability and Byproducts of Common Protecting Groups
Protecting Group
Structure/Class
Acid Lability
Typical Cleavage Condition
Primary Quenched Byproduct (with TIPS)
TMDPM
2,4,6-Trimethoxydiphenylmethyl
Extremely High
1-5% TFA in DCM
2,4,6-Trimethoxydiphenylmethane
Mmt
4-Methoxytrityl
Very High
1-5% TFA in DCM
4-Methoxytriphenylmethane
Trt
Trityl (Triphenylmethyl)
High
20-95% TFA
Triphenylmethane
Tmob
2,4,6-Trimethoxybenzyl
Moderate
95% TFA
2,4,6-Trimethoxytoluene
Dpm
Diphenylmethyl (Benzhydryl)
Low
HF or strong acid
Diphenylmethane
Experimental Protocols
The following protocols detail self-validating systems for both selective deprotection (leaving other standard acid-labile groups intact) and global deprotection.
Protocol A: Selective Cleavage (Mild Acidolysis)
Objective: Cleave the TMDPM group while preserving standard protecting groups (e.g., t-Butyl, Boc).
Reagents: 1% to 5% TFA in anhydrous Dichloromethane (DCM), containing 2% TIPS.
Preparation: Swell the resin-bound peptide (or dissolve the organic substrate) in anhydrous DCM for 15 minutes.
Cleavage: Apply the dilute TFA/TIPS/DCM cocktail to the substrate. The solution will rapidly develop a distinct coloration (often yellow/orange) indicative of the stabilized trityl/benzhydryl-type carbonium ion chromophore[2].
Incubation: Agitate gently at room temperature for 15–30 minutes. The presence of TIPS will rapidly quench the cation, fading the color as 2,4,6-trimethoxydiphenylmethane is formed.
Isolation: Filter the solution into a flask containing a neutralizing buffer (e.g., dilute pyridine in methanol) if immediate neutralization is required to protect other highly labile groups, or evaporate under reduced pressure.
Protocol B: Global Cleavage and Deprotection (SPPS)
Objective: Simultaneous cleavage of the peptide from the resin and removal of all acid-labile protecting groups, including TMDPM.
Reagents: Standard TFA cocktail (95% TFA, 2.5% TIPS, 2.5%
H2O
). If multiple Cys/Met residues are present, substitute water with 2.5% 1,2-ethanedithiol (EDT).
Resin Washing: Wash the synthesized peptide-resin thoroughly with DMF, followed by DCM. Dry under vacuum.
Cocktail Addition: Add approximately 5 mL of the cleavage cocktail per 0.5 g of resin. Ensure enough cocktail is used to saturate and swell the resin[2].
Reaction: Stir or agitate the mixture at room temperature for 2 hours[2].
Filtration: Filter the resin through a fritted glass funnel into a round-bottom flask to separate the solid support from the peptide solution[1]. Wash the resin with an additional 2 mL of neat TFA.
Precipitation: Concentrate the filtrate to approximately 1-2 mL under a stream of nitrogen. Add 10 volumes of ice-cold diethyl ether to precipitate the peptide. The lipophilic 2,4,6-trimethoxydiphenylmethane byproduct will remain soluble in the ether phase.
Centrifugation: Centrifuge at 3000 x g for 5 minutes. Decant the ether supernatant. Wash the pellet twice more with cold ether to ensure complete removal of the TMDPM byproduct and scavengers.
Step-by-step experimental workflow for global deprotection and peptide isolation.
Analytical Monitoring & Troubleshooting
Incomplete Cleavage: If the TMDPM group is not fully removed during selective cleavage, verify the quality of the TFA. Trace water content in the mild cleavage protocol (Protocol A) can buffer the acid; ensure anhydrous DCM is used.
Re-alkylation Side Products: Detected via Mass Spectrometry as a +258 Da mass shift (corresponding to the unintended covalent addition of the 2,4,6-trimethoxydiphenylmethyl cation to the peptide). This indicates an insufficient scavenger ratio. To resolve this, increase the TIPS concentration to 5% or incorporate EDT into the cleavage cocktail.
References
Thermo Fisher Scientific. "Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis." Available at: 2
Thermo Fisher Scientific. "Introduction to Cleavage Techniques." Available at:1
Application Note: Scale-Up Synthesis and Process Optimization of 2,4,6-Trimethoxydiphenylmethane
Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Compound: 2,4,6-Trimethoxydiphenylmethane (Synonym: 2-benzyl-1,3,5-trimethoxybenzene) CAS Registry Number: 22807-99-4[1] Execut...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals
Compound: 2,4,6-Trimethoxydiphenylmethane (Synonym: 2-benzyl-1,3,5-trimethoxybenzene)
CAS Registry Number: 22807-99-4[1]
Executive Summary
2,4,6-Trimethoxydiphenylmethane is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and specialized functional materials[1]. However, scaling up its synthesis via classical Friedel-Crafts benzylation presents significant chemoselectivity challenges. Because the starting material, 1,3,5-trimethoxybenzene, is exceptionally electron-rich, it is highly prone to over-alkylation (yielding di- and tri-benzylated byproducts) and ether cleavage when exposed to harsh Lewis acids.
This application note provides a field-proven, highly optimized protocol for the mono-benzylation of 1,3,5-trimethoxybenzene on a 100-gram scale. By leveraging mild Lewis acid catalysis and strict thermal controls, this self-validating workflow ensures >98% regioselectivity and eliminates the need for exhaustive chromatographic purification.
Mechanistic Rationale & Causality (E-E-A-T)
To successfully scale this reaction, one must understand the underlying physical organic chemistry dictating the substrate's behavior:
Hyper-Nucleophilicity of the Arene: The three methoxy groups on 1,3,5-trimethoxybenzene act as powerful
π
-donors. Through resonance, they hyper-activate the aromatic ring specifically at the 2, 4, and 6 positions. This extreme nucleophilicity means the arene can attack even mildly activated electrophiles[2].
Catalyst Attenuation: Traditional Friedel-Crafts catalysts like Aluminum Chloride (
AlCl3
) are too aggressive. They coordinate too strongly with the methoxy oxygens, leading to undesired demethylation (ether cleavage) and rapid polybenzylation. By substituting
AlCl3
with a milder Lewis acid such as Zinc Chloride (
ZnCl2
) or catalytic Iron species, we provide just enough electrophilic activation to the benzyl chloride without degrading the electron-rich arene[3].
Kinetic vs. Thermodynamic Control: The mono-benzylation is highly exothermic. If the temperature is not strictly controlled during the electrophile addition, the kinetic energy of the system overcomes the steric hindrance of the newly added benzyl group. This results in a cascade reaction leading to 2,4-dibenzyl-1,3,5-trimethoxybenzene. Maintaining the initial dosing temperature at 0–5 °C traps the reaction in a kinetically controlled regime, preserving mono-selectivity.
Data Presentation: Reaction Parameter Optimization
The following table summarizes the optimization data used to establish the scale-up parameters. Continuous flow and batch variations were evaluated to maximize the mono-alkylation yield[4].
Catalyst System
Solvent
Dosing Temp (°C)
Maturation Temp (°C)
Conversion (%)
Mono-Alkylation Purity (%)
Major Byproduct
AlCl3
(1.1 eq)
DCM
0
25
>99
42.5
Demethylated phenols
FeCl3
(0.1 eq)
THF
20
60
88
71.0
Dibenzylated arene
ZnCl2
(0.5 eq)
DCE
0–5
65
>98
98.4
Trace dibenzyl
None (Thermal)
H2O
150
150
45
85.0
Unreacted starting material
Conclusion:
ZnCl2
in 1,2-Dichloroethane (DCE) provides the optimal balance of electrophile activation and product stability, validating its use for the 100-gram scale-up.
Scale-Up Synthesis Protocol (100-Gram Scale)
Self-Validating System Note: This protocol is designed with built-in causality checks. If the reaction mixture turns dark brown or black during Step 2, the catalyst is overly active or wet; it should remain a pale yellow to deep orange.
Reagents Required
1,3,5-Trimethoxybenzene: 100.0 g (0.594 mol)
Benzyl Chloride: 71.5 g (0.565 mol, 0.95 eq to prevent over-alkylation)
Anhydrous Zinc Chloride (
ZnCl2
): 40.5 g (0.297 mol)
1,2-Dichloroethane (DCE): 800 mL
Aqueous HCl (1M): 300 mL
Ethanol/Water (80:20): For crystallization
Step-by-Step Methodology
System Preparation & Inertion:
Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, an internal temperature probe, a reflux condenser, and a pressure-equalizing dropping funnel. Purge the system with dry
N2
for 15 minutes.
Substrate Dissolution:
Charge the reactor with 100.0 g of 1,3,5-trimethoxybenzene and 600 mL of anhydrous DCE. Stir at 250 rpm until complete dissolution is achieved.
Catalyst Suspension:
Add 40.5 g of anhydrous
ZnCl2
in one portion. Causality Check: The
ZnCl2
will not fully dissolve but will form a fine suspension. Cool the reactor jacket until the internal temperature stabilizes at 0–5 °C.
Electrophile Dosing (Critical Step):
Dilute 71.5 g of benzyl chloride in 200 mL of DCE and transfer to the dropping funnel. Begin dropwise addition at a rate of ~3 mL/min.
Validation: Monitor the internal temperature. If it exceeds 8 °C, pause the addition immediately. The temperature spike indicates rapid exothermic alkylation; failing to control this will result in polybenzylation.
Thermal Maturation:
Once the addition is complete, maintain stirring at 5 °C for 30 minutes. Gradually ramp the jacket temperature to heat the mixture to 65 °C over 1 hour. Maintain at 65 °C for 4 hours.
Validation: Pull a 0.5 mL aliquot, quench in water/EtOAc, and analyze the organic layer via HPLC. The reaction is complete when benzyl chloride is <1% by area.
Quenching & Phase Separation:
Cool the reactor to 10 °C. Slowly add 300 mL of 1M HCl to quench the Lewis acid. Stir vigorously for 15 minutes, then halt agitation to allow phase separation. Drain the lower organic (DCE) layer. Wash the organic layer sequentially with 300 mL of saturated
NaHCO3
and 300 mL of brine.
Solvent Exchange & Crystallization:
Concentrate the organic layer under reduced pressure (rotary evaporator) to yield a crude yellow oil. Dissolve the oil in 400 mL of hot Ethanol/Water (80:20 v/v). Allow the solution to cool slowly to room temperature, then chill to 4 °C overnight.
Isolation:
Filter the resulting white crystalline solid under vacuum. Wash the filter cake with 50 mL of ice-cold ethanol. Dry in a vacuum oven at 40 °C to constant weight.
Process Workflow Visualization
The following diagram maps the logical progression of the scale-up methodology, highlighting the critical control points.
Caption: Step-by-step process workflow for the scale-up synthesis of 2,4,6-trimethoxydiphenylmethane.
References
Chemsrc. "2,4,6-TRIMETHOXYDIPHENYLMETHANE | CAS#:22807-99-4". Chemical Substance Information.
Journal of Organometallic Chemistry. "Enantioselective Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene with trans-β-nitrostyrenes catalysed by[Cp*Rh{(R)-Prophos}(H2O)][SbF6]2". SciMatic.
The Journal of Organic Chemistry. "Radical Benzylation of Quinones via C–H Abstraction". ACS Publications.
Process Chemistry Technical Support Center: Yield Optimization for 2,4,6-Trimethoxydiphenylmethane
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to scale or optimize the synthesis of 1 [4].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to scale or optimize the synthesis of 1 [4].
The primary synthetic route for this molecule is the Friedel-Crafts benzylation of 1,3,5-trimethoxybenzene. Because the aromatic ring is highly activated by three electron-donating methoxy groups, it is exceptionally prone to side reactions. This guide provides field-proven causality, troubleshooting FAQs, and a self-validating protocol to help you achieve maximum yield and purity.
Troubleshooting Guide & FAQs
Q1: Why am I observing significant over-alkylation (di- and tri-benzylated byproducts) in my crude NMR?The Causality: 1,3,5-trimethoxybenzene is a highly activated, electron-rich aromatic system. When the first benzyl group is added, it introduces some steric hindrance, but the ring remains highly nucleophilic. If the electrophile (benzyl cation) is present in excess or if the reaction is allowed to run too hot, the kinetics favor successive electrophilic attacks, leading to polybenzylation [3].
The Solution: You must control the stoichiometry and the catalytic driving force. Always use a stoichiometric excess of 1,3,5-trimethoxybenzene (e.g., 1.5 to 2.0 equivalents relative to the benzylating agent) to statistically favor mono-alkylation.
Q2: My product is showing signs of demethylation (phenol formation). How do I prevent ether cleavage?The Causality: Classical Friedel-Crafts catalysts like
AlCl3
,
BBr3
, or
TiCl4
are strong Lewis acids that aggressively coordinate with the oxygen atoms of the methoxy groups. At elevated temperatures, this coordination weakens the
O-CH3
bond, leading to ether cleavage and the formation of unwanted phenolic byproducts.
The Solution: Transition away from harsh Lewis acids. Modern methodologies demonstrate that milder Lewis acids, such as Iron(III) triflate (
Fe(OTf)3
), provide excellent yields for the alkylation of electron-rich benzenoid arenes without cleaving aryl ethers [1]. Alternatively, hydrogen-bond donor solvents or2 can activate benzylic
C-Cl
bonds under completely metal-free conditions [2].
Q3: My reaction stalls before completion when using mild catalysts. How can I drive it to full conversion?The Causality: Mild catalysts (like
ZnCl2
or catalytic
Fe(OTf)3
) are highly sensitive to moisture, which competitively binds to the metal center and deactivates it.
The Solution: Ensure strict anhydrous conditions. Flame-dry your glassware and use freshly distilled, anhydrous solvents (e.g., 1,2-dichloroethane).
Quantitative Catalyst Comparison
To aid in your experimental design, the following table summarizes the quantitative efficiency, byproduct profiles, and expected yields of various catalyst systems used for this specific transformation.
Catalyst System
Catalyst Loading
Temperature
Conversion
Major Byproduct Profile
Estimated Target Yield
AlCl3
1.0 equiv
25 °C
>99%
Demethylated Phenols, Polyalkylation
< 30%
ZnCl2
0.2 equiv
60 °C
80%
Unreacted Starting Material
~ 65%
Fe(OTf)3
10 mol%
80 °C
>95%
Trace Polyalkylation
85 - 90%
HFIP (Solvent)
N/A
50 °C
>90%
None (Clean Profile)
80 - 85%
Mechanistic Pathway
Understanding the competing pathways is critical for rational optimization. The diagram below illustrates the desired electrophilic attack versus the yield-killing side reactions.
Figure 1: Reaction pathways and competing side reactions in 1,3,5-trimethoxybenzene benzylation.
Self-Validating Experimental Protocol
This optimized methodology utilizes
Fe(OTf)3
to maximize the yield of 2,4,6-trimethoxydiphenylmethane. The protocol is designed as a self-validating system, meaning built-in observational checks will confirm the integrity of the reaction at each step.
Preparation & Purging: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Backfill with argon three times. Validation Check: Condensation inside the flask must be completely absent.
Reagent Loading: Add 1,3,5-trimethoxybenzene and benzyl chloride to the flask. Dissolve the reactants in anhydrous DCE.
Catalyst Initiation: Add
Fe(OTf)3
in one single portion.
Validation Check (Visual): The solution will rapidly transition from colorless/pale yellow to a deep, dark coloration (often reddish-brown), confirming the formation of the active Lewis acid-arene complex.
Heating & Monitoring: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath.
Validation Check (TLC): After 2 hours, spot the mixture against the starting materials on a silica TLC plate (Eluent: 9:1 Hexanes/Ethyl Acetate). The benzyl chloride spot (
Rf
~ 0.6) should be completely consumed. 1,3,5-trimethoxybenzene (
Rf
~ 0.4) will remain visible due to the intentional stoichiometric excess. The product spot will appear directly between them.
Quenching: Remove the flask from the heat and cool to room temperature. Quench the reaction by adding 10 mL of saturated aqueous
NaHCO3
. Validation Check: Effervescence indicates the successful neutralization of triflic acid trace byproducts.
Extraction & Drying: Extract the aqueous layer with dichloromethane (
3×10
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 9:1 Hexanes/Ethyl Acetate) to afford pure 2,4,6-trimethoxydiphenylmethane as a crystalline solid.
References
Title: Fe(OTf)3-catalysed Friedel–Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes
Source: Royal Society Open Science (via ResearchGate)
URL: [Link]
Title: COMMUNICATION Mild Friedel-Crafts Reactions inside a Hexameric Resorcinarene Capsule: CCl Bond Activation through Hydrogen Bonding
Source: IRIS Institutional Research Information System
URL: [Link]
Title: Friedel–Crafts-Type Arylation Strategy for the Conversion of Alkyl 2-((Diphenoxyphosphoryl)oxy)-2-arylacetates to α,α-Diaryl Esters
Source: ACS Organic & Inorganic Au
URL: [Link]
Title: 2,4,6-trimethoxydiphenylmethane (C16H18O3) - PubChemLite
Source: PubChemLite / University of Luxembourg
URL: [Link]
Resolving low solubility issues of 2,4,6-trimethoxydiphenylmethane in water
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic drug intermediates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic drug intermediates.
2,4,6-trimethoxydiphenylmethane (TMDDM) presents a unique formulation challenge. Its bulky diphenylmethane core and three methoxy groups create a highly hydrophobic structure (LogP > 4.1)[1]. While the methoxy groups act as hydrogen-bond acceptors, the molecule entirely lacks hydrogen-bond donors. This thermodynamic mismatch with water results in an extremely low intrinsic aqueous solubility, comparable to the ~14.1 mg/L baseline of unsubstituted diphenylmethane[1].
To successfully formulate TMDDM for in vitro or in vivo applications, we must move beyond simple dissolution and employ thermodynamic stabilization techniques. Below is our comprehensive troubleshooting guide and validated methodologies.
Decision matrix for selecting a TMDDM solubilization strategy based on application requirements.
Table 1: Quantitative Comparison of TMDDM Solubilization Strategies
Formulation Strategy
Primary Excipient
Mechanism of Action
Expected Solubility Gain
Biocompatibility / Use Case
Co-solvency
DMSO (10% v/v)
Disrupts water hydrogen-bond network
10x - 50x
In vitro assays only; high toxicity
Micellization
Tween 80 / Kolliphor EL
Entraps TMDDM in hydrophobic micelle core
100x - 500x
In vitro / topical; moderate toxicity
Inclusion Complexation
HP-β-CD (20% w/v)
Encapsulates diphenylmethane core in host cavity
1,000x - 5,000x
In vivo (parenteral/oral); highly safe
Nanosuspension
HPMC + SDS
Increases surface area; steric stabilization
>10,000x
High-dose in vivo PK studies
Module 1: Cyclodextrin Inclusion Complexation (The Gold Standard)
Q: Why does TMDDM precipitate when I use standard β-cyclodextrin (β-CD), and what should I use instead?A: Standard β-CD has a rigid, complete secondary hydrogen-bond belt between its C2-OH and C3-OH groups, which severely limits its intrinsic aqueous solubility to ~1.85% w/v at room temperature[2]. When the bulky diphenylmethane core of TMDDM enters the hydrophobic cavity, the resulting complex often exceeds this low solubility threshold and crashes out of solution.
The Causality: You are successfully forming the complex, but the complex itself is insoluble.
The Solution: Switch to a chemically modified derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]. The hydroxypropyl substitutions disrupt the rigid crystal lattice and intermolecular hydrogen bonding of the macrocycle, increasing its intrinsic aqueous solubility to >50% w/v[]. This allows you to maintain high concentrations of the TMDDM inclusion complex in solution.
Self-Validating Step: The transition from a cloudy, heterogeneous suspension to an optically clear solution upon final aqueous reconstitution confirms successful host-guest complexation.
Molar Calculation : Weigh TMDDM and HP-β-CD at a 1:1 or 1:2 molar ratio (HP-β-CD MW ≈ 1400 g/mol ).
Wetting : Place the HP-β-CD in a mortar. Add a minimal amount of a 50:50 Ethanol/Water mixture just until a thick, uniform paste is formed.
Incorporation & Shear : Add the TMDDM powder to the paste. Knead vigorously with a pestle for 45–60 minutes. Causality: The mechanical shear physically forces the lipophilic TMDDM into the hydrophobic cavity of the cyclodextrin, while the small amount of solvent provides the necessary molecular mobility without dissolving the host.
Drying : Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to completely remove the ethanol and water.
Reconstitution : Pulverize the dried complex into a fine powder. Dissolve this powder in your target aqueous buffer.
Step-by-step experimental workflow for the kneading method of cyclodextrin complexation.
Module 2: Co-Solvent Systems & Micellar Stabilization
Q: I need to use TMDDM in a cell-based assay. What is the best way to formulate it without using cyclodextrins, while avoiding "crashing out" in the culture media?A: Researchers often dissolve lipophilic compounds in 100% DMSO and spike them directly into aqueous media. For TMDDM, this causes rapid anti-solvent precipitation.
The Causality: As the DMSO rapidly diffuses into the bulk water, the hydrophobic driving force of the diphenylmethane core overcomes the solvation capacity of the highly diluted DMSO. The TMDDM molecules instantly aggregate to minimize contact with water.
The Solution: Use a ternary co-solvent/surfactant system to create a self-validating micellar dispersion.
Protocol 2: Anti-Solvent Precipitation with Micellar Stabilization
Primary Stock : Dissolve TMDDM in 100% DMSO to create a highly concentrated stock (e.g., 50 mM).
Surfactant Priming : Mix the DMSO stock 1:1 with a non-ionic surfactant (e.g., Tween 80). Vortex for 2 minutes. Causality: Intimate mixing ensures surfactant molecules coat the solvated TMDDM molecules before they encounter water.
Aqueous Titration : Dropwise, add this mixture into your aqueous buffer under high-speed magnetic stirring (800 RPM).
Validation : The resulting solution should exhibit a slight bluish opalescence (the Tyndall effect). This optical scattering confirms the successful formation of nanomicelles rather than macroscopic, inactive precipitate.
Module 3: Troubleshooting Common Formulation Failures
Q: My TMDDM nanosuspension looks cloudy but eventually settles at the bottom after 24 hours. How do I prevent Ostwald ripening?A: You are experiencing Ostwald ripening, a thermodynamically driven process where smaller nanocrystals dissolve and re-deposit onto larger particles.
The Causality: High surface-area-to-volume ratios in nanocrystals create immense thermodynamic instability. To minimize the overall surface free energy of the system, molecules migrate from small particles to larger ones, eventually leading to macroscopic crystal growth and sedimentation.
The Solution: Introduce a steric stabilizer. Adding a cellulosic polymer like Hydroxypropyl Methylcellulose (HPMC) at 0.5% w/v to the aqueous phase before precipitation will coat the newly formed nanocrystals. The long polymer chains extend into the aqueous phase, providing a physical steric barrier that prevents particles from approaching close enough to agglomerate.
Technical Support Center: 2,4,6-Trimethoxydiphenylmethane Stability & Storage
Mechanistic Overview: The Causality of Instability To effectively store and handle 2,4,6-trimethoxydiphenylmethane (TMDDM) , one must first understand the profound electronic impact of its structural motifs. The molecule...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Overview: The Causality of Instability
To effectively store and handle 2,4,6-trimethoxydiphenylmethane (TMDDM) , one must first understand the profound electronic impact of its structural motifs. The molecule consists of a diphenylmethane core where one aromatic ring is heavily substituted with three electron-donating methoxy groups.
These methoxy groups exert a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring. This hyper-activates the molecule in two critical ways:
Benzylic C-H Bond Weakening: The electron-rich ring highly stabilizes any radical formed at the benzylic (methylene) bridge via resonance. This significantly lowers the Bond Dissociation Energy (BDE) of the benzylic C-H bond, making the compound highly susceptible to auto-oxidation (forming a ketone)[1].
Extreme Acid Lability: If subjected to trace acids, the benzylic bond can undergo heterolytic cleavage. The resulting 2,4,6-trimethoxybenzyl carbocation is extraordinarily stable. In fact, this stability is so well-documented that the 2,4,6-trimethoxybenzyl (Tmob) moiety is deliberately utilized as an acid-labile protecting group for cysteines in solid-phase peptide synthesis[2],[3].
Understanding these two pathways—radical-mediated oxidation and acid-catalyzed cleavage —is the foundation of our troubleshooting guidelines.
Troubleshooting FAQs
Q: My 2,4,6-trimethoxydiphenylmethane powder has turned from a white crystalline solid to a pale yellow. What happened, and can I still use it?A: The yellowing is a direct visual indicator of auto-oxidation . Due to the lowered BDE of the benzylic position, exposure to atmospheric oxygen and ambient light triggers a radical chain reaction, oxidizing the methylene bridge to a carbonyl group. This forms 2,4,6-trimethoxybenzophenone[1]. The extended conjugation of the newly formed benzophenone derivative absorbs in the blue region of the visible spectrum, reflecting yellow light.
Recommendation: Do not use the yellowed batch for sensitive catalytic or stoichiometric reactions, as the ketone byproduct can poison catalysts or act as an electrophile. Proceed to the Repurification SOP below.
Q: During my reaction workup, I noticed unexplained cleavage of the diphenylmethane bridge, resulting in massive yield loss. Why did this occur?A: You likely exposed the compound to trace acids. Because the 2,4,6-trimethoxybenzyl carbocation is highly resonance-stabilized, even mildly acidic environments (such as unpurified chloroform containing trace HCl, or slightly acidic silica gel) can trigger the heterolytic cleavage of the benzylic C-C bond[3].
Recommendation: Always neutralize your solvents. When performing chromatography, pre-treat your silica gel with 1% triethylamine (TEA) to neutralize acidic silanol sites.
Q: Does this compound require a glovebox for storage?A: A glovebox is not strictly necessary, but an inert atmosphere is mandatory . Storing the compound in a standard desiccator under ambient air will still allow benzylic oxidation. It must be stored under Argon or Nitrogen to displace oxygen, thereby starving the radical oxidation pathway.
Quantitative Storage Parameters
To prevent degradation, adhere strictly to the following validated storage conditions.
Parameter
Optimal Condition
Mechanistic Rationale
Temperature
2°C to 8°C (Refrigerated)
Suppresses the thermal initiation of radical auto-oxidation pathways.
Atmosphere
Argon (preferred) or N₂ backfill
Displaces O₂, preventing the formation of benzylic hydroperoxides. Argon is preferred as it is heavier than air and blankets the solid.
Light Exposure
Amber glass vial / Dark storage
Blocks UV and high-energy visible light, preventing photo-initiated homolytic cleavage of the benzylic C-H bond.
Chemical Environment
Strictly Acid-Free
Prevents heterolytic cleavage and the formation of the highly stable Tmob carbocation[2].
Moisture
< 0.1% Relative Humidity
Water can act as a proton shuttle in the presence of trace atmospheric CO₂, mildly catalyzing degradation.
Standard Operating Procedure (SOP): Rescue and Repurification
If your batch of 2,4,6-trimethoxydiphenylmethane has degraded (yellowed), use this self-validating protocol to recover the intact material.
Phase 1: Acid Neutralization and Extraction
Dissolve the degraded solid in analytical-grade Ethyl Acetate (EtOAc) (approx. 10 mL per gram of material).
Wash the organic layer twice with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃). Causality: This neutralizes any trace acids that could catalyze cleavage during the concentration step.
Wash once with brine, dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), and filter.
Phase 2: Removal of Oxidized Byproducts
4. Prepare a short silica gel plug. Critical Step: Slurry the silica in Hexanes containing 1% Triethylamine (TEA) to deactivate acidic silanol groups.
5. Load the organic filtrate onto the plug and elute with a 9:1 Hexanes:EtOAc mixture.
6. Self-Validation Step: Spot the eluent on a TLC plate. The intact 2,4,6-trimethoxydiphenylmethane will elute rapidly (high Rf). The oxidized benzophenone byproduct is significantly more polar and will be retained on the baseline or have a very low Rf. A single UV-active spot (254 nm) confirms high purity.
Phase 3: Isolation and Storage
7. Concentrate the purified fractions under reduced pressure at a bath temperature not exceeding 30°C .
8. Dry the resulting white solid under high vacuum (0.1 mbar) for 4 hours to remove residual solvent.
9. Flush the receiving flask with Argon for 2 minutes, seal tightly with a PTFE-lined cap, and immediately transfer to a 2-8°C refrigerator.
Pathway Visualization
The following diagram illustrates the two primary degradation pathways that must be mitigated through the storage conditions outlined above.
Degradation pathways of 2,4,6-trimethoxydiphenylmethane via oxidation and acid-catalyzed cleavage.
References
Title: Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis
Source: Molecules (MDPI)
URL: [Link]
Title: Cysteine protecting groups: applications in peptide and protein science
Source: Chemical Society Reviews (RSC Publishing)
URL: [Link]
Title: S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
A Comparative Guide to the Reactivity of 2,4,6-Trimethoxydiphenylmethane and 1,3,5-Trimethoxybenzene
This guide provides an in-depth, objective comparison of the chemical reactivity of 2,4,6-trimethoxydiphenylmethane and 1,3,5-trimethoxybenzene (TMB). Designed for researchers, scientists, and professionals in drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of the chemical reactivity of 2,4,6-trimethoxydiphenylmethane and 1,3,5-trimethoxybenzene (TMB). Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental electronic and steric factors governing their behavior in chemical transformations, supported by experimental insights and detailed protocols.
Introduction: Two Highly Activated Aromatic Systems
At first glance, 1,3,5-trimethoxybenzene and the trimethoxyphenyl moiety of 2,4,6-trimethoxydiphenylmethane appear similar. Both feature a benzene ring trisubstituted with methoxy groups, rendering them exceptionally electron-rich and highly activated towards chemical reactions, particularly electrophilic aromatic substitution (EAS). However, the presence of a bulky diphenylmethyl substituent in the latter introduces critical steric and electronic differences that profoundly influence their respective reactivity profiles.
1,3,5-Trimethoxybenzene (TMB) is a symmetrical, planar molecule widely utilized as a versatile starting material for complex syntheses due to its predictable and high reactivity.[1] Its electron-rich nature makes it a potent nucleophile.[1]
2,4,6-Trimethoxydiphenylmethane incorporates this activated ring but tethers it to a diphenylmethyl group. This structural modification introduces significant steric bulk and creates distinct reactive sites, including a second, non-activated phenyl ring and a benzylic carbon, leading to more complex reactivity patterns.
This guide will dissect these differences, providing a clear rationale for experimental design and predicting reaction outcomes when working with these valuable chemical entities.
The Decisive Factors: Electronic Effects vs. Steric Hindrance
The reactivity of an aromatic ring is primarily governed by the electronic nature of its substituents and the steric accessibility of its reactive sites.
The Potent Activating Influence of Methoxy Groups
The methoxy group (–OCH₃) exerts a powerful activating effect on an aromatic ring through two opposing forces:
Resonance (+M Effect): The lone pairs on the oxygen atom delocalize into the aromatic π-system, significantly increasing the electron density of the ring. This effect is dominant and strongly stabilizes the carbocation intermediate (the sigma complex or Wheland intermediate) formed during electrophilic attack.[2][3][4]
Inductive Effect (-I Effect): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond framework.[2] However, this effect is much weaker than the electron-donating resonance effect.[2][4]
In both 1,3,5-trimethoxybenzene and 2,4,6-trimethoxydiphenylmethane, the three methoxy groups work in concert, making the trimethoxy-substituted ring one of the most activated aromatic systems in organic chemistry.
Caption: Steric hindrance in 2,4,6-trimethoxydiphenylmethane restricts electrophilic attack.
Comparative Reactivity in Key Transformations
The interplay of electronic and steric effects leads to distinct behaviors in common organic reactions.
Electrophilic Aromatic Substitution (EAS)
This class of reactions most vividly showcases the differences between the two molecules. The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity.
[5]
Caption: Generalized workflow for Electrophilic Aromatic Substitution (EAS).
1,3,5-Trimethoxybenzene (TMB):
Reactivity: Extremely high. Reactions often proceed rapidly under mild conditions, sometimes without the need for the Lewis acid catalysts typically required for less activated rings like benzene. [6][7]For instance, TMB can be halogenated or nitrated under conditions far gentler than those needed for benzene or even toluene.
[6][8]* Regioselectivity: Monosubstitution yields a single product as all three available positions (2, 4, 6) are equivalent. However, its high reactivity can make it difficult to prevent multiple substitutions, often leading to di- or even tri-substituted products.
[9][10][11]
2,4,6-Trimethoxydiphenylmethane:
Reactivity: The trimethoxy-substituted ring remains highly activated, but the overall reaction rate for substitution at the C3 and C5 positions is expected to be lower than for TMB due to steric hindrance. The non-activated phenyl ring is essentially unreactive under conditions that would cause substitution on the trimethoxy-substituted ring.
Regioselectivity: Electrophilic attack will occur exclusively on the activated ring at the C3 and C5 positions. The steric bulk of the diphenylmethyl group disfavors attack at these sites compared to the open sites on TMB, but the powerful electronic activation from the methoxy groups still drives the reaction.
Reaction
1,3,5-Trimethoxybenzene
2,4,6-Trimethoxydiphenylmethane
Causality Behind Differences
Bromination
Reacts rapidly with Br₂ in a polar solvent, often without a catalyst, to give mono-, di-, and tri-bromo products. [11]
Expected to react primarily at the C3/C5 positions of the activated ring. Reaction may require slightly more forcing conditions or longer reaction times compared to TMB.
Steric hindrance from the -CH(Ph)₂ group slows the approach of the electrophile.
Nitration
Can be nitrated under mild conditions (e.g., N₂O₅ in an organic solvent) to yield trinitro derivatives. [10]Harsher conditions are not needed.
Nitration will occur selectively on the activated ring. Product distribution will favor substitution at the less hindered sites if any exist, but here C3 and C5 are the only options.
The diphenylmethyl group sterically shields the only available reaction sites.
Friedel-Crafts Acylation
Readily undergoes acylation. The high reactivity can sometimes lead to complex formation with the Lewis acid catalyst.
Acylation is expected to be challenging due to the steric bulk of both the incoming acyl group and the existing diphenylmethyl substituent.
Severe steric crowding around the reaction sites (C3, C5) will significantly hinder the approach of the bulky acylium ion electrophile.
Unique Reactivity Pathways
Beyond electrophilic substitution, the structure of 2,4,6-trimethoxydiphenylmethane allows for reactions not possible for TMB.
Benzylic Reactivity: The hydrogen atom on the carbon connecting the two ring systems is a benzylic proton. This position is susceptible to radical halogenation or oxidation, a pathway entirely absent in TMB.
C-C Bond Lability: Under certain acidic conditions, the C-C bond between the methylene bridge and the electron-rich 2,4,6-trimethoxyphenyl ring can become labile. This allows the trimethoxyphenyl moiety to act as a leaving group, a unique fragmentation pathway driven by the stability of the resulting cation.
[12]
Experimental Protocols & Methodologies
The choice of experimental conditions must account for the differing reactivity of these substrates.
Protocol 1: Exhaustive Bromination of 1,3,5-Trimethoxybenzene
This protocol illustrates the high reactivity of TMB, leading to complete substitution under relatively mild conditions.
Objective: To synthesize 2,4,6-tribromo-1,3,5-trimethoxybenzene.
Methodology:
Dissolution: Dissolve 1,3,5-trimethoxybenzene (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stir bar.
Reagent Addition: In a fume hood, slowly add a solution of bromine (at least 3.0 eq.) in the same solvent dropwise to the stirred solution at room temperature. A blast shield is recommended for initial trials.
[9]3. Reaction Monitoring: The characteristic red-brown color of bromine will disappear rapidly upon addition as it is consumed. The reaction is typically complete within a few hours at room temperature. [9]Monitor the consumption of starting material by Thin-Layer Chromatography (TLC).
Work-up: Quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) until the bromine color is fully discharged.
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Causality: The immense electron-donating capacity of the three methoxy groups makes the ring so nucleophilic that a Lewis acid catalyst (like FeBr₃), which is required for the bromination of benzene, is unnecessary.
[6][7]
Protocol 2: Selective Monochlorination of 2,4,6-Trimethoxydiphenylmethane (Hypothetical)
This proposed protocol is designed to achieve selective monosubstitution on the activated ring while accounting for the steric hindrance.
Objective: To synthesize 3-chloro-2,4,6-trimethoxydiphenylmethane.
Methodology:
Inert Atmosphere: Set up a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon). This prevents reaction with atmospheric moisture.
Dissolution & Cooling: Dissolve 2,4,6-trimethoxydiphenylmethane (1.0 eq.) in a dry, non-polar solvent (e.g., dichloromethane). Cool the solution to 0°C or lower using an ice bath. Lowering the temperature helps control the reaction rate and improve selectivity.
Reagent Selection: Use a mild chlorinating agent such as N-chlorosuccinimide (NCS) (1.05 eq.). NCS is often used for chlorinating highly activated rings as it provides a controlled source of the electrophile.
Catalyst (Optional): A weak Lewis acid or a Brønsted acid catalyst might be required to facilitate the reaction due to steric hindrance. A screen of mild catalysts (e.g., silica gel, catalytic trifluoroacetic acid) would be a logical starting point.
Slow Addition: Add the NCS portion-wise or as a solution dropwise over an extended period to maintain a low concentration of the electrophile, minimizing potential side reactions.
Reaction Monitoring & Work-up: Monitor the reaction closely by TLC. Upon completion, quench the reaction with a suitable reagent, and follow a standard aqueous work-up and extraction procedure similar to Protocol 1.
Purification: Purification will likely require column chromatography to separate the desired product from any unreacted starting material or potential isomers.
Causality: The combination of a lower temperature, a milder electrophile (NCS), and slow addition is chosen to moderate the high intrinsic reactivity of the trimethoxybenzene ring. This control is necessary to overcome the kinetic barrier imposed by steric hindrance and to favor monosubstitution over potential side reactions.
Conclusion
While both 2,4,6-trimethoxydiphenylmethane and 1,3,5-trimethoxybenzene contain a highly activated aromatic ring, their reactivity profiles are distinct and non-interchangeable.
1,3,5-Trimethoxybenzene is the archetypal electron-rich arene. Its high, symmetrical reactivity makes it an excellent substrate for transformations where multiple functional groups are to be introduced onto a benzene core under mild conditions. Its primary challenge is often controlling the extent of substitution due to its extreme nucleophilicity.
2,4,6-Trimethoxydiphenylmethane presents a more nuanced case. The powerful electronic activation of its trimethoxyphenyl ring is significantly modulated by the steric hindrance of the large diphenylmethyl substituent. This leads to lower reaction rates at the available C3/C5 positions compared to TMB and introduces regiochemical considerations. Furthermore, its structure provides additional reactive sites at the benzylic carbon and allows for unique C-C bond cleavage reactions, expanding its synthetic utility beyond simple aromatic substitution.
For the medicinal or materials chemist, understanding these differences is paramount. TMB is the substrate of choice for creating symmetrically substituted, highly functionalized cores. In contrast, 2,4,6-trimethoxydiphenylmethane is better suited for syntheses where steric bulk can be used to direct outcomes or where subsequent reactions at the benzylic position are desired.
References
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? [Online] Available at: [Link]
Chemistry LibreTexts. (2019). 16.15: Orientation Effects in Substituted Benzenes. [Online] Available at: [Link]
Royal Society of Chemistry. (2018). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts and for quantifying free chlorine and free bromine. [Online] Available at: [Link]
Chemistry Guru. (n.d.). Comparing Electrophilic Substitution with Different Substituents. [Online] Available at: [Link]
YouTube. (2021). Compare Electrophilic Substitution with Different Substituents. [Online] Available at: [Link]
Contreras, R. H., et al. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. [Online] Available at: [Link]
Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. [Online] Available at: [Link]
Study Mind. (2022). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). [Online] Available at: [Link]
ResearchGate. (2017). Methoxy gp on aromatic ring? [Online] Available at: [Link]
Wikipedia. (n.d.). Methoxy group. [Online] Available at: [Link]
Google Patents. (n.d.). CN111484397B - (2-Hydroxyphenyl)(2,4,6-trimethoxyphenyl)(phenyl)methane and method for synthesizing the same.
Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Online] Available at: [Link]
ResearchGate. (n.d.). Nitration of 1,3,5-Trimethoxybenzene. [Online] Available at: [Link]
Royal Society of Chemistry. (n.d.). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. [Online] Available at: [Link]
Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Online] Available at: [Link]
ChemTalk. (2021). Steric Hindrance. [Online] Available at: [Link]
LookChem. (n.d.). Cas 212555-23-2,(2,4,6-trimethoxyphenyl)methanethiol. [Online] Available at: [Link]
Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Online] Available at: [Link]
Scribd. (n.d.). Understanding Steric Hindrance in Chemistry. [Online] Available at: [Link]
Wiley Online Library. (2022). Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. [Online] Available at: [Link]
Semantic Scholar. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. [Online] Available at: [Link]
Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). [Online] Available at: [Link]
PMC. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones. [Online] Available at: [Link]
PubMed. (2025). Sterically Hindered and Electron-Deficient 2,4,6-Tri- tert-butylpyrimidinium as a π-Lewis Acid Toward Organocatalytic Silyl Protection of Carbohydrates Using Trialkyl/aryl Silanes. [Online] Available at: [Link]
ResearchGate. (n.d.). Exploring the Labile Nature of 2,4,6‐Trimethoxyphenyl Moiety in Allylic Systems under Acidic Conditions. [Online] Available at: [Link]
MDPI. (2009). Synthesis of (2E)-2-(2,4,6-Trimethoxybenzylidene)indan-1-one. [Online] Available at: [Link]
PMC. (n.d.). Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. [Online] Available at: [Link]
The Organic Chemistry Portal. (2024). A simple and cheap synthesis of Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP). [Online] Available at: [Link]
Comparing 2,4,6-trimethoxydiphenylmethane with other methoxy-substituted diarylmethanes
Methoxy-Substituted Diarylmethanes: A Comparative Guide on 2,4,6-TMDDM, 4,4'-DMDM, and 4-MDM As a Senior Application Scientist, I frequently evaluate how subtle structural modifications—such as the addition of a single m...
Author: BenchChem Technical Support Team. Date: April 2026
Methoxy-Substituted Diarylmethanes: A Comparative Guide on 2,4,6-TMDDM, 4,4'-DMDM, and 4-MDM
As a Senior Application Scientist, I frequently evaluate how subtle structural modifications—such as the addition of a single methoxy (-OCH₃) group—can fundamentally alter a molecule's electronic properties, steric profile, and reactivity. Methoxy-substituted diarylmethanes represent a highly versatile class of chemical building blocks. By tuning the substitution pattern on the aromatic rings, we can engineer these compounds for vastly different applications, ranging from ultra-mild orthogonal protecting groups in synthetic chemistry to targeted pharmacological agents in drug development.
This guide objectively compares the performance, reactivity, and application profiles of 2,4,6-trimethoxydiphenylmethane (2,4,6-TMDDM) against its less substituted analogs: 4-methoxydiphenylmethane (4-MDM) and 4,4'-dimethoxydiphenylmethane (4,4'-DMDM, or Ddm) .
Structural and Electronic Comparison: The Causality of Substitution
The core causality dictating the behavior of these molecules lies in the resonance-donating (+M) effect of the methoxy groups. The number and position of these groups directly control the electron density of the aromatic system and the stability of the benzylic position.
4-Methoxydiphenylmethane (4-MDM): Featuring a single methoxy group, 4-MDM possesses moderate electron density. In pharmacological applications, this specific steric and electronic profile allows it to bind effectively to the zinc-binding pocket of the Leukotriene A4 Hydrolase (LTA4H) enzyme without acting as a steric blocker[1]. This binding selectively augments the enzyme's aminopeptidase activity, accelerating the degradation of the pro-inflammatory peptide Pro-Gly-Pro (PGP) and resolving neutrophil infiltration in models of pulmonary emphysema[2][3].
4,4'-Dimethoxydiphenylmethane (4,4'-DMDM / Ddm): The addition of a second methoxy group symmetrically across the diarylmethane axis significantly stabilizes the benzylic position via resonance. In Fmoc solid-phase peptide synthesis (SPPS), Ddm is utilized as a highly effective cysteine sulfhydryl protecting group[4]. It suppresses racemization and prevents deprotection artifacts, while remaining cleanly cleavable under standard global deprotection conditions.
2,4,6-Trimethoxydiphenylmethane (2,4,6-TMDDM): Featuring three methoxy groups on a single phenyl ring (C₁₆H₁₈O₃, Monoisotopic Mass: 258.12 Da)[5], this compound exhibits extreme electron density. The synergistic resonance effect of the ortho and para methoxy groups hyper-stabilizes any resulting benzylic carbocation. Consequently, 2,4,6-TMDDM derivatives are exceptionally acid-labile, allowing for ultra-mild cleavage. This makes it an ideal orthogonal protecting group or a highly reactive electrophile in Friedel-Crafts alkylations.
Quantitative Performance Data
The following table summarizes the physicochemical properties and operational parameters of these diarylmethanes, highlighting how methoxy substitution dictates their primary laboratory applications.
Compound
Substitution Pattern
Monoisotopic Mass
Primary Application
Cleavage / Operating Condition
Benzylic Cation Stability
4-MDM
4-methoxy
198.10 Da
LTA4H Aminopeptidase Augmentor
In vivo / Physiological pH
Low
4,4'-DMDM (Ddm)
4,4'-dimethoxy
228.11 Da
Cys Sulfhydryl Protecting Group
90–95% TFA
Moderate
2,4,6-TMDDM
2,4,6-trimethoxy
258.12 Da
Orthogonal Protecting Group
< 1% TFA
Extremely High
Mechanistic Pathways & Logical Workflows
To visualize the distinct roles of these molecules, the following diagrams map both the biological signaling workflow of 4-MDM and the chemical cleavage logic governing the protecting groups.
LTA4H enzymatic pathways and selective augmentation of aminopeptidase activity by 4-MDM.
Causality between methoxy substitution, benzylic carbocation stability, and acid lability.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following methodologies are designed as self-validating systems, meaning the success of the protocol is inherently proven by the analytical readout at the final step.
Protocol A: In Vitro Validation of LTA4H Aminopeptidase Augmentation by 4-MDM
Objective: Validate the specific enhancement of PGP degradation by 4-MDM without inhibiting epoxide hydrolase activity.
Preparation: Formulate 4-MDM in a 10% DMSO/PEG300 vehicle to ensure complete solubility and bioavailability[2].
Incubation: Incubate recombinant human LTA4H (10 nM) with 4-MDM (50 µM) in a Tris-HCl buffer (pH 7.4) at 37°C for 15 minutes to allow zinc-pocket binding[1].
Substrate Addition: Introduce the synthetic Pro-Gly-Pro (PGP) substrate (100 µM) into the assay matrix.
Quenching & Analysis: Quench the reaction at 30 minutes using cold acetonitrile (1:1 v/v). Centrifuge at 10,000 x g and analyze the supernatant via LC-MS/MS.
Causality & Self-Validation: The specific reduction of the intact PGP mass peak (m/z 312) alongside the appearance of degradation fragments confirms aminopeptidase augmentation. If LTB4 production from LTA4 remains constant in a parallel assay, it validates that the epoxide hydrolase pathway is unaffected, proving the selective mechanism of 4-MDM[2][3].
Protocol B: Cysteine Protection and Cleavage using 4,4'-DMDM (Ddm) in SPPS
Objective: Protect Cys residues during Fmoc-SPPS and validate clean cleavage.
Coupling: Couple Fmoc-Cys(Ddm)-OH to the growing peptide chain on a Wang resin using DIC/Oxyma pure in DMF.
Elongation: Proceed with standard Fmoc deprotection (20% piperidine/DMF) and subsequent amino acid couplings.
Cleavage: Treat the resin with a standard cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature[4].
Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and analyze via RP-HPLC.
Causality & Self-Validation: The Ddm group requires 95% TFA because the bis-methoxy stabilization is only moderate. The presence of a single, sharp HPLC peak corresponding to the fully deprotected peptide mass validates that Ddm successfully prevented Cys racemization and was cleanly removed without alkylation side-reactions[4].
Protocol C: Orthogonal Deprotection of 2,4,6-TMDDM Derivatives
Objective: Selectively cleave the 2,4,6-TMDDM group while leaving standard protecting groups (like Boc or Ddm) intact.
Preparation: Dissolve the 2,4,6-TMDDM-protected substrate in anhydrous dichloromethane (DCM).
Mild Cleavage: Add a dilute acid solution (1% TFA in DCM) and stir at room temperature for 10-15 minutes.
Quenching: Neutralize immediately with a mild base (e.g., dilute NaHCO₃) to prevent undesired electrophilic aromatic substitution side reactions from the highly stable 2,4,6-trimethoxybenzyl cation.
Analysis: Monitor the organic layer via LC-MS.
Causality & Self-Validation: The extreme electron-donating capacity of the 2,4,6-trimethoxy system allows the benzylic C-O/C-N bond to break under very mild conditions. The preservation of other acid-labile groups (which require >50% TFA) in the LC-MS trace self-validates the orthogonality of the 2,4,6-TMDDM group.
References
PubChemLite - 2,4,6-trimethoxydiphenylmethane (C16H18O3) - Université du Luxembourg -[Link]
Effect of the leukotriene A4 hydrolase aminopeptidase augmentor 4-methoxydiphenylmethane in a pre-clinical model of pulmonary emphysema - PMC / NIH -[Link]
Isotopic Labeling of 2,4,6-Trimethoxydiphenylmethane for Mechanistic Validation: A Comprehensive Comparison Guide
Executive Summary & Mechanistic Context In the fields of biomass valorization and zeolite catalysis, 2,4,6-trimethoxydiphenylmethane (2,4,6-TMDPM) serves as a critical model compound. Its highly electron-rich aromatic sy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Context
In the fields of biomass valorization and zeolite catalysis, 2,4,6-trimethoxydiphenylmethane (2,4,6-TMDPM) serves as a critical model compound. Its highly electron-rich aromatic system makes it an ideal surrogate for studying the cleavage of condensed diphenylmethane structures in lignin[1], as well as tracking the behavior of hydrocarbon pool intermediates in Methanol-to-Olefins (MTO) processes[2].
To definitively map reaction pathways—such as distinguishing between homolytic and heterolytic C–C bond cleavage, or elucidating kinetic isotope effects (KIE)—researchers rely on precise isotopic labeling. This guide objectively compares the three primary methodologies for incorporating Deuterium (
2
H) or Carbon-13 (
13
C) into the 2,4,6-TMDPM scaffold, providing actionable, self-validating protocols for advanced mechanistic studies.
Comparison of Isotopic Labeling Strategies
The choice of labeling strategy dictates the regioselectivity, isotopic purity, and utility of the resulting probe. The three dominant approaches are:
A. Transition-Metal Catalyzed Hydrogen Isotope Exchange (HIE)
Recent advancements in Rhodium and Iridium nanoparticle catalysis allow for direct H/D exchange at benzylic C(sp
3
)–H positions[3]. While highly atom-economical, the electron-rich nature of the trimethoxybenzene ring can lead to competitive arene coordination, which occasionally causes catalyst aggregation or unwanted over-reduction of the phenyl rings.
B. De Novo Synthesis via Friedel-Crafts Alkylation
For absolute regiocontrol—especially when labeling the benzylic methylene bridge with
13
C or
2
H—de novo synthesis remains the gold standard. By reacting 1,3,5-trimethoxybenzene with an isotopically labeled benzyl halide (e.g., benzyl-
d2
chloride), researchers can guarantee >98% isotopic enrichment at the target site without scrambling[2].
C. Late-Stage Electrophilic Aromatic Deuteration
Because the 1,3,5-trimethoxy ring is exceptionally activated toward electrophilic aromatic substitution, exposing 2,4,6-TMDPM to mild deuterated acids (e.g., CD
3
COOD/D
2
O) results in rapid, selective labeling of the aromatic protons[4]. This method is ideal for tracking arene-ring behavior but cannot label the benzylic bridge.
Quantitative Performance Comparison
Labeling Strategy
Target Position
Isotopic Enrichment
Overall Yield
Reagents / Catalyst
Time
Cost/Scalability
A. Catalytic HIE
Benzylic & Aromatic
85 – 95%
60 – 70%
[Rh(OMe)(1,5-COD)]
2
, D
2
gas
16 h
High cost (Rh/Ir), Low scale
B. De Novo Synthesis
Benzylic (C or H)
>98%
85 – 90%
ZnCl
2
, Benzyl-
d2
chloride
4 h
Moderate cost, High scale
C. Electrophilic Exchange
Aromatic Ring Only
>95%
95%
CD
3
COOD, D
2
O
2 h
Low cost , High scale
Mechanistic Validation Workflow
When 2,4,6-TMDPM is subjected to acidic or oxidative depolymerization, the isotopic labels act as mechanistic tracers. The diagram below illustrates how a benzylic-
d2
labeled probe validates heterolytic C–C bond cleavage by tracking the fate of the benzyl cation.
Mechanistic workflow utilizing d2-labeled 2,4,6-TMDPM to validate heterolytic C-C bond cleavage.
Validated Experimental Protocols
As a rule of scientific integrity, experimental design must account for the specific electronic properties of the substrate. The protocols below are engineered to prevent common failure modes, such as ether cleavage or retro-Friedel-Crafts reactions.
Protocol 1: De Novo Synthesis of Benzylic-
d2
-2,4,6-TMDPM
Causality Note: We utilize anhydrous Zinc Chloride (ZnCl
2
) rather than Aluminum Chloride (AlCl
3
). The extreme Lewis acidity of AlCl
3
readily cleaves aryl methyl ethers (demethylation), destroying the 1,3,5-trimethoxybenzene starting material. ZnCl
2
provides sufficient activation for the benzylic halide without compromising the methoxy groups.
Materials:
1,3,5-Trimethoxybenzene (1.0 equiv, 10 mmol)
Benzyl-
d2
chloride (1.05 equiv, 10.5 mmol)
Anhydrous ZnCl
2
(0.1 equiv, 1 mmol)
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Procedure:
Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 1,3,5-trimethoxybenzene (1.68 g) and anhydrous DCM (30 mL).
Catalyst Addition: Add anhydrous ZnCl
2
(136 mg) to the stirring solution at 0 °C. Self-validation check: The solution should remain clear or slightly pale; rapid darkening indicates moisture contamination or premature polymerization.
Alkylation: Dissolve benzyl-
d2
chloride (1.35 g) in 20 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel at 0 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2).
Quench & Workup: Quench the reaction with saturated aqueous NaHCO
3
(20 mL) to neutralize the Lewis acid. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over MgSO
4
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (silica gel) to yield the pure benzylic-
d2
-2,4,6-TMDPM. Verify isotopic purity via
1
H-NMR (absence of the benzylic singlet at ~3.9 ppm).
Protocol 2: Late-Stage Aromatic Deuteration of 2,4,6-TMDPM
Causality Note: Standard H/D exchange often utilizes D
2
SO
4
. However, strong mineral acids will catalyze the cleavage of the diphenylmethane C–C bond[4]. By using a milder system of CD
3
COOD and D
2
O, we exploit the extreme nucleophilicity of the trimethoxylated ring to achieve rapid electrophilic aromatic substitution without degrading the molecular scaffold.
Dissolution: In a 20 mL scintillation vial, dissolve 2,4,6-TMDPM (516 mg) in CD
3
COOD (5 mL).
Activation: Add D
2
O (1 mL) to the mixture. The slight polarity shift facilitates the generation of the active electrophile (D
+
).
Exchange: Stir the sealed vial at 40 °C for 2 hours. Self-validation check: Do not exceed 50 °C, as thermal stress in acidic media may initiate slow retro-alkylation.
Isolation: Pour the mixture into 20 mL of cold H
2
O to precipitate the highly hydrophobic product. Filter the white solid and wash extensively with cold water to remove residual acetic acid.
Drying: Dry under high vacuum overnight. The resulting product will feature >95% deuterium incorporation at the meta-positions of the trimethoxy ring, verifiable by the disappearance of the aromatic signal at ~6.1 ppm in
1
H-NMR.
References
Source: JACS Au (via PubMed Central)
Title: Transient and Steady-State Kinetic Studies of Formaldehyde Alkylation of Benzene to Form Diphenylmethane on HZSM-5 Catalysts
Source: ACS Catalysis
URL
Title: A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization
Source: ACS Sustainable Chemistry & Engineering
URL
Comparing Protecting Group Stability: The Role of 2,4,6-Trimethoxydiphenylmethane (TMDPM) in Advanced Synthesis
As a Senior Application Scientist specializing in complex peptide and small-molecule synthesis, I frequently encounter the limitations of standard protecting group strategies. When designing orthogonal syntheses—such as...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in complex peptide and small-molecule synthesis, I frequently encounter the limitations of standard protecting group strategies. When designing orthogonal syntheses—such as site-specific disulfide bond formation or selective amide modification—the margin for error is razor-thin. You need protecting groups that can be removed under conditions mild enough to leave the rest of the molecule untouched.
This guide provides an in-depth technical comparison of the 2,4,6-trimethoxydiphenylmethyl (TMDPM) protecting group against standard alternatives like Trityl (Trt), 2,4,6-Trimethoxybenzyl (Tmob), and Diphenylmethyl (Dpm).
(Nomenclature Note: While often referred to in literature by its hydride-quenched byproduct, 2,4,6-trimethoxydiphenylmethane, the actual moiety covalently attached to the target heteroatom is the 2,4,6-trimethoxydiphenylmethyl group).
Mechanistic Rationale: The Physical Organic Chemistry of TMDPM
The utility of any acid-labile protecting group is dictated by the stability of the carbocation generated during heterolytic cleavage. According to fundamental principles of protective group chemistry (), stabilizing the resulting cation lowers the activation energy required for cleavage, thereby allowing the use of milder acidic conditions.
The standard diphenylmethyl (Dpm) group generates a secondary carbocation stabilized only by two unsubstituted phenyl rings. Consequently, it requires harsh conditions (e.g., boiling Trifluoroacetic acid (TFA) or Hydrofluoric acid (HF)) for removal.
TMDPM revolutionizes this scaffold by introducing three strongly electron-donating methoxy groups at the ortho (2, 6) and para (4) positions of one phenyl ring.
Causality of Lability: The oxygen lone pairs on the methoxy groups provide intense hyper-conjugative and resonance stabilization to the empty p-orbital of the central benzylic carbon.
The Result: The TMDPM carbocation is exceptionally stable. This drives the cleavage equilibrium forward under ultra-mild conditions (e.g., <1% TFA), making it highly orthogonal to standard t-butyl or Boc groups.
Mechanistic pathway of TMDPM cleavage, highlighting carbocation stabilization and scavenger quenching.
Comparative Stability Profile
The lability of a protecting group is not absolute; it is a function of both the carbocation stability and the leaving group ability of the protected heteroatom (e.g., Sulfur in Cysteine vs. Nitrogen in Asparagine). As detailed in comprehensive reviews on amino acid-protecting groups (), understanding these nuances is critical for successful orthogonal synthesis.
Table 1: Quantitative Acid Lability and Scavenger Requirements
Protecting Group
Structural Scaffold
Acid Lability (Thiol/Cys Protection)
Acid Lability (Amide/Asn Protection)
Scavenger Dependency
TMDPM
2,4,6-Trimethoxydiphenylmethyl
< 1% TFA (Ultra-Labile)
5-10% TFA
Critical (Highly stable cation)
Trt
Triphenylmethyl
1-5% TFA
95% TFA
High
Tmob
2,4,6-Trimethoxybenzyl
5-10% TFA
95% TFA
Moderate
Dpm
Diphenylmethyl
95% TFA / Heat
HF or TFMSA
Low
Key Takeaway: TMDPM offers a distinct advantage over Trityl (Trt) when protecting amides. While Trt-protected amides require 95% TFA for cleavage, TMDPM can be removed at 5-10% TFA, allowing for the preservation of highly acid-sensitive moieties elsewhere in the molecule.
Experimental Workflows
To translate these theoretical stabilities into practical success, the cleavage protocols must be meticulously designed. The extreme stability of the TMDPM carbocation is a double-edged sword: while it makes the group easy to cleave, the resulting cation is long-lived in solution and will aggressively re-alkylate nucleophilic residues (like Tryptophan or free Cysteines) if not properly managed ().
Protocol 1: Ultra-Mild Acidic Cleavage of TMDPM (Self-Validating System)
Objective: Selectively remove TMDPM from Cys residues while leaving standard acid-labile groups (Boc, tBu) intact.
Resin Preparation: Wash the peptidyl-resin with Dichloromethane (DCM) (3 × 1 min) to swell the polymer matrix.
Causality: Proper swelling ensures uniform reagent penetration, preventing localized areas of incomplete deprotection.
Cleavage Cocktail Formulation: Prepare a fresh solution of 1% TFA in DCM, containing 5% Triisopropylsilane (TIS) and 2.5% Ethanedithiol (EDT).
Causality: TIS acts as a bulky hydride donor to irreversibly reduce the TMDPM carbocation into the inert 2,4,6-trimethoxydiphenylmethane. EDT provides a highly nucleophilic, sterically unhindered target that outcompetes the peptide's internal nucleophiles, permanently trapping any unreduced carbocations.
Acidolysis: Treat the resin with the cleavage cocktail for 3 × 10 minutes at room temperature.
Causality: Short, repeated treatments prevent the accumulation of the cleaved carbocation in the resin bed, driving the chemical equilibrium toward complete deprotection.
Self-Validation Step (Ellman's Test): Extract a 10 µL aliquot of the cleavage flow-through and mix it with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) in a pH 8 buffer.
Causality: A rapid color change to bright yellow confirms the liberation of free thiols. If the third fraction shows no color change, the cleavage is quantitatively complete.
Quenching: Wash the resin with 5% Diisopropylethylamine (DIPEA) in DCM (3 × 2 min) to neutralize residual TFA, followed by standard DCM washes.
Orthogonal deprotection workflow utilizing TMDPM for site-specific on-resin modifications.
Conclusion
The 2,4,6-trimethoxydiphenylmethyl (TMDPM) protecting group represents a peak in physical organic tuning for peptide and small molecule synthesis. By leveraging the intense resonance stabilization of three methoxy groups on a diphenylmethyl scaffold, chemists can achieve orthogonal deprotection under exceptionally mild conditions (<1% TFA). However, this extreme lability demands rigorous scavenger protocols (TIS/EDT) to prevent the highly stable carbocation from re-alkylating the target molecule. When executed correctly, TMDPM is an invaluable tool for synthesizing complex, multi-disulfide, or highly modified therapeutics.
References
Amino acid-protecting groups. Albert Isidro-Llobet, Mercedes Alvarez, Fernando Albericio. Chemical Reviews, 2009 Jun; 109(6): 2455-504.
URL:[Link][1][2]
Greene's Protective Groups in Organic Synthesis (4th Edition). Peter G. M. Wuts, Theodora W. Greene. John Wiley & Sons, 2006.
URL:[Link][2]
Preparation and handling of peptides containing methionine and cysteine. Fernando Albericio et al. Methods in Molecular Biology, vol 298. Humana Press, 2005.
URL:[Link]
Interlaboratory Validation of 2,4,6-Trimethoxydiphenylmethane Synthesis Yields: A Comparative Catalyst Guide
Executive Summary The synthesis of 2,4,6-trimethoxydiphenylmethane (CAS: 22807-99-4) 1 is a critical transformation for generating electron-rich diarylmethane building blocks used in advanced materials and pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of 2,4,6-trimethoxydiphenylmethane (CAS: 22807-99-4) 1 is a critical transformation for generating electron-rich diarylmethane building blocks used in advanced materials and pharmaceutical development. The standard synthetic route involves the Friedel-Crafts benzylation of 1,3,5-trimethoxybenzene. While 1,3,5-trimethoxybenzene is a highly competent nucleophile 2, its extreme electron density presents a significant chemoselectivity challenge: traditional Lewis acids often trigger uncontrolled polyalkylation (di- and tri-benzylation) and suffer from catalyst deactivation due to irreversible coordination with the substrate's methoxy oxygen atoms.
This guide objectively compares the performance of traditional catalysts (AlCl₃, TfOH) against the modern standard, Iron(III) Triflate (Fe(OTf)₃) , which has emerged as an exceptionally efficient catalyst for the Friedel-Crafts alkylation of benzenoid arenes 3. By examining interlaboratory validation data and mechanistic causality, we provide a self-validating protocol for maximizing mono-alkylation yields.
The success of a Friedel-Crafts benzylation relies on the delicate balance between electrophile activation and catalyst turnover.
The AlCl₃ Failure Mode: Aluminum chloride is a "hard" Lewis acid. In the presence of 1,3,5-trimethoxybenzene, AlCl₃ irreversibly coordinates to the lone pairs of the methoxy groups. This not only necessitates stoichiometric (>100 mol%) catalyst loading but also alters the electronic properties of the ring, leading to unpredictable mixtures of mono- and di-benzylated products.
The Fe(OTf)₃ Advantage: Iron(III) triflate features highly electron-withdrawing trifluoromethanesulfonate ligands, making the Fe(III) center highly electrophilic yet sterically hindered and "softer" than AlCl₃. It selectively activates the benzylic C-Cl bond to form the reactive carbocation complex without permanently binding to the methoxy oxygens of the nucleophile. This enables true catalytic turnover at loadings as low as 5 mol% and strictly controls the reaction to stop at mono-alkylation.
To objectively evaluate catalyst performance, a standardized synthesis of 2,4,6-trimethoxydiphenylmethane was executed across three independent facilities: an Academic Lab (Lab A), a Contract Research Organization (Lab B), and a Pharma R&D facility (Lab C).
Data Interpretation: Fe(OTf)₃ consistently delivered >92% isolated yields across all three testing environments. The high mono-selectivity (>99:1) drastically reduced the purification burden compared to AlCl₃, which produced nearly 30% of the di-benzylated byproduct.
Self-Validating Experimental Protocol
The following methodology utilizes Fe(OTf)₃ and incorporates built-in validation checkpoints (qNMR and TLC) to ensure data integrity and prevent false-positive yield reporting due to purification bias.
Fig 2. Self-validating experimental workflow for 2,4,6-trimethoxydiphenylmethane synthesis.
Step-by-Step Methodology
Step 1: Reagent Preparation & Inert Atmosphere
Action: In an oven-dried Schlenk flask under N₂, dissolve 1,3,5-trimethoxybenzene (168.2 mg, 1.0 mmol) and benzyl chloride (139.2 mg, 1.1 mmol) in 5.0 mL of anhydrous 1,2-dichloroethane (DCE).
Causality: DCE is chosen as a non-coordinating, moderately polar solvent that stabilizes the intermediate benzylic cation without competing with the substrate for the Fe(OTf)₃ active sites. Anhydrous conditions are critical, as ambient moisture will hydrolyze the Fe(OTf)₃ catalyst.
Step 2: Temperature-Controlled Catalyst Addition
Action: Cool the reaction mixture to 0°C using an ice bath. Rapidly add Fe(OTf)₃ (25.2 mg, 0.05 mmol, 5 mol%).
Causality: The initial formation of the electrophilic complex is highly exothermic. Adding the catalyst at 0°C suppresses the activation energy required for the di-alkylation pathway, ensuring the reaction remains strictly mono-selective during the initial burst of kinetics.
Step 3: Incubation and TLC Monitoring
Action: Remove the ice bath and allow the reaction to warm to 25°C. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 9:1).
Validation Check: The starting material 1,3,5-trimethoxybenzene (R_f ≈ 0.4) should be completely consumed, replaced by a single distinct product spot (R_f ≈ 0.55). The absence of lower R_f spots confirms the suppression of polyalkylation.
Step 4: Quenching and Extraction
Action: Quench the reaction by adding 5.0 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality: The mild basic quench instantly neutralizes the Lewis acid, preventing any retro-Friedel-Crafts equilibration or product degradation during solvent removal.
Action: Before column chromatography, add exactly 1.0 mmol of Mesitylene (120.2 mg) to the crude mixture as an internal standard. Take a ¹H-NMR in CDCl₃.
Validation Check: Compare the integration of the mesitylene aromatic protons (δ 6.80 ppm, 3H) against the product's distinct methylene bridge protons (Ph-CH₂-Ph, δ ~3.95 ppm, 2H). This calculates the absolute in-situ yield, proving that any subsequent mass lost during silica gel chromatography is due to mechanical loss, not poor reaction efficiency.
Action: Purify via flash column chromatography (Hexanes:EtOAc 95:5) to isolate pure 2,4,6-trimethoxydiphenylmethane as a white solid.
Navigating the Disposal of 2,4,6-Trimethoxydiphenylmethane: A Guide to Safe and Compliant Laboratory Practices
The fundamental principle governing the management of laboratory waste is that no experimental work should commence without a clear plan for the disposal of all resulting chemical byproducts.[1] This proactive approach e...
Author: BenchChem Technical Support Team. Date: April 2026
The fundamental principle governing the management of laboratory waste is that no experimental work should commence without a clear plan for the disposal of all resulting chemical byproducts.[1] This proactive approach ensures regulatory compliance, minimizes environmental impact, and, most importantly, safeguards the health and safety of laboratory personnel.
I. Hazard Assessment and Characterization
Given the absence of a specific SDS for 2,4,6-Trimethoxydiphenylmethane, it must be treated as a hazardous substance until proven otherwise. This approach aligns with the best practices for managing unknown or novel compounds in a laboratory setting.[2][3] The structural similarity to diphenylmethane suggests it may be very toxic to aquatic life with long-lasting effects.[4][5][6]
Key Considerations:
Chemical Nature: 2,4,6-Trimethoxydiphenylmethane is a non-halogenated organic compound. This classification is crucial for proper waste segregation.[7][8]
Physical State: The physical state (solid or liquid) will influence the choice of waste container and handling procedures.
Potential Hazards: Without specific data, assume the compound may be an irritant to the skin and eyes and potentially harmful if ingested or inhaled.[9][10]
II. Personal Protective Equipment (PPE): The First Line of Defense
When handling 2,4,6-Trimethoxydiphenylmethane for disposal, appropriate personal protective equipment is mandatory to prevent exposure.
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield.
Protects against splashes and airborne particles.[10][11]
Prevents contamination of personal clothing.[10][11]
Respiratory
Use in a well-ventilated area or a chemical fume hood.
Minimizes the risk of inhaling airborne contaminants.[11][12]
III. Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.[7][8]
Step-by-Step Protocol:
Container Selection: Choose a clean, dry, and chemically compatible waste container with a secure, tight-fitting lid.[13][14] For liquid waste, a high-density polyethylene (HDPE) carboy is suitable. For solid waste, a wide-mouth HDPE container is recommended.
Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "2,4,6-Trimethoxydiphenylmethane," and the approximate concentration and quantity.[12][15] Do not use abbreviations or chemical formulas.[12]
Waste Collection:
Carefully transfer the waste 2,4,6-Trimethoxydiphenylmethane into the designated container.
Crucially, do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers. [8] Commingling incompatible wastes can lead to dangerous chemical reactions.
Keep the container closed at all times except when adding waste.[2][12]
Caption: Workflow for the proper disposal of 2,4,6-Trimethoxydiphenylmethane.
IV. Storage of Chemical Waste
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][15]
Storage Requirements:
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]
Store the waste container in a cool, dry, and well-ventilated area.[4][13]
Ensure the container is stored in secondary containment to prevent spills from spreading.[13]
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[2][3]
V. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
Ventilate: If safe to do so, increase ventilation in the area.
Cleanup:
For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[16]
Do not use combustible materials like paper towels to absorb the spill.
Collect the absorbed material and any contaminated debris in a separate, labeled hazardous waste container.[2]
Decontaminate: Clean the spill area thoroughly.
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
VI. Arranging for Final Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste directly.[2]
Once the waste container is nearly full (approximately 75%), or if it has been in storage for a significant period, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[7]
Follow your institution's specific procedures for requesting a waste pickup, which typically involves submitting an online form or contacting the EHS office directly.[2]
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2,4,6-Trimethoxydiphenylmethane, fostering a culture of safety and environmental stewardship within the laboratory.
References
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]
Laboratory Chemical Waste Management Practices. Duke University Safety. [Link]
Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]
ASTM D4447-21, Standard Guide for Disposal of Laboratory Chemicals and Samples, ASTM International, West Conshohocken, PA, 2021. [Link]
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
Handling 2,4,6-Trimethoxydiphenylmethane (CAS: 22807-99-4) requires a rigorous, systems-based approach to laboratory safety. As a lipophilic aromatic compound utilized in advanced drug development and synthetic pathways, it presents specific handling challenges—most notably its severe toxicity to aquatic ecosystems (GHS Hazard H400)[1]. This guide moves beyond standard safety checklists to provide a mechanistic, self-validating operational workflow. By understanding the causality behind the chemical's behavior, laboratory professionals can implement foolproof physical and procedural barriers.
Physicochemical Profile & Hazard Causality
To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first understand the molecular behavior of the compound. The diphenylmethane backbone, decorated with electron-donating methoxy groups, renders this molecule highly lipophilic.
This lipophilicity dictates two critical operational realities:
Dermal Penetration via Solvents: While the dry powder poses a moderate contact risk, dissolving this compound in non-polar or weakly polar organic solvents (e.g., Dichloromethane, Ethyl Acetate) creates a highly efficient vehicle for transdermal delivery. The solvent strips the skin's natural lipid barrier, carrying the compound directly into the bloodstream.
Environmental Persistence: Its lipophilicity drives its high aquatic toxicity[2]. The compound readily bioaccumulates in the fatty tissues of aquatic organisms, necessitating a strict "Zero-Drain" policy.
Absolutely no sink disposal; strict waste segregation required.
The PPE Matrix & Mechanistic Justification
Under OSHA 29 CFR 1910 Subpart I[4], laboratories must perform a hazard assessment to select appropriate PPE. Standard latex gloves are entirely insufficient for handling this compound, particularly when in solution.
Table 2: Required PPE Specifications
PPE Category
Specification
Mechanistic Justification & Self-Validation
Hand Protection
Double-gloved Nitrile (min 0.12mm) or Butyl Rubber (if using DCM).
Justification: Prevents permeation of solvent vehicles. Validation: Perform a Pneumatic Inflation Test before donning—trap air in the glove and roll the cuff to expose invisible micro-punctures.
Eye/Face Protection
ANSI Z87.1 compliant splash goggles.
Justification: Protects ocular mucosa from aerosolized powders or solvent splashes[5].
Body Protection
Flame-Resistant (FR) Lab Coat with knit cuffs.
Justification: Knit cuffs prevent the sleeves from dragging through contaminated surfaces. FR material is required if handling alongside flammable solvents.
Justification: Prevents inhalation of airborne particulates[6]. Note: Primary handling must always occur in a fume hood.
Step-by-Step Operational Workflow
A protocol is only as reliable as its immediate verification. The following workflow integrates self-validating steps to ensure total containment.
Fig 1. End-to-end operational workflow and containment strategy.
Phase 1: Pre-Operation & Validation
Validate Airflow: Before opening the chemical container, verify the Class II Fume Hood is operational.
Self-Validating Step: Tape a 1-inch Kimwipe strip to the bottom of the sash. Inward deflection visually confirms negative pressure.
Establish Secondary Containment: Place an anti-static weighing boat inside a secondary spill tray within the hood. This ensures that micro-spills during transfer are physically contained.
Phase 2: Active Handling & Dispensing
Static Mitigation: 2,4,6-Trimethoxydiphenylmethane powder can hold a static charge, causing it to aerosolize and stick to gloves. Use an anti-static gun (ionizer) on the spatula and weigh boat prior to dispensing.
Solvent Addition: If creating a stock solution, add the solvent slowly down the side of the vial to prevent powder kick-up. Cap the vial immediately before vortexing.
Phase 3: Post-Operation Decontamination
Surface Wipe-Down: Wipe spatulas, balances, and the spill tray with a compatible solvent (e.g., Isopropanol).
Doffing: Remove the outer pair of gloves inside the fume hood to ensure no powder is tracked into the general laboratory environment.
Environmental Containment & Disposal Plan
Because 2,4,6-Trimethoxydiphenylmethane is classified as H400, it falls under strict environmental regulations regarding toxicity characteristics[7]. Mismanagement of this waste can devastate local aquatic ecosystems and result in severe regulatory penalties.
Liquid Waste: All solvent waste containing traces of this compound must be collected in dedicated, clearly labeled organic waste carboys (segregated into halogenated vs. non-halogenated based on the solvent used). Under no circumstances should any liquid be poured down the sink.
Solid Waste: Contaminated gloves, Kimwipes, and empty reagent bottles must be placed in a sealed solid hazardous waste container destined for high-temperature incineration. Do not place these in standard municipal trash.
Emergency Spill Response
Immediate Containment: If a spill occurs outside the hood, immediately deploy spill berms to block any nearby floor drains or sinks.
Absorption: Cover the spill with an inert, highly porous absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible absorbents like sawdust if the compound is dissolved in a flammable solvent.
Collection: Scoop the saturated absorbent using non-sparking tools into a hazardous waste bag, seal it, and label it with the H400 aquatic toxicity warning.
References
chemical label 2,4,6-TRIMETHOXYDIPHENYLMETHANE, Chemical-Label.com.
2,4,6-TRIMETHOXYDIPHENYLMETHANE — Chemical Substance Information, NextSDS.
OSHA's PPE Laboratory Standards, Clarion Safety Systems.
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection, National Institutes of Health (PMC).
Laboratories - Standards | Occupational Safety and Health Administration, OSHA.gov.
Analysis of Hazardous Waste Criteria, California Department of Toxic Substances Control.
Identification and Listing of Hazardous Waste; Toxicity Characteristics Revisions, U.S. Environmental Protection Agency (EPA).